Product packaging for 4-(2-Cyanophenylmethoxy)phenylboronic acid(Cat. No.:CAS No. 1256358-43-6)

4-(2-Cyanophenylmethoxy)phenylboronic acid

Cat. No.: B580871
CAS No.: 1256358-43-6
M. Wt: 253.064
InChI Key: GQJXMTNIYDUFJH-UHFFFAOYSA-N
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Description

4-(2-Cyanophenylmethoxy)phenylboronic acid is a specialized boronic acid derivative designed for advanced chemical synthesis and pharmaceutical research. Its molecular structure, incorporating both a boronic acid and a cyanophenylmethoxy group, makes it a valuable building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for constructing complex biaryl compounds in drug discovery . Beyond its role in creating carbon-carbon bonds, phenylboronic acid derivatives are recognized for their utility as efficient and convenient catalysts in multi-component, one-pot syntheses, enabling the rapid construction of complex heterocyclic scaffolds, such as tetrahydrobenzo[b]pyrans, with advantages including operational simplicity and high yields . This compound is of significant interest in the development of novel pharmaceutical agents. Heterocyclic scaffolds are fundamental to over 85% of all FDA-approved drugs, and boronic acid-containing molecules are increasingly investigated for their biological activity . Researchers can leverage this reagent in the synthesis of potential enzyme inhibitors or receptor ligands, particularly for targets in oncology and metabolic diseases, given the proven role of heterocyclic molecules in such treatments . Furthermore, the inherent affinity of boronic acids for diols enables their application in developing sensors and targeted drug delivery systems . This product is intended for research purposes only by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BNO3 B580871 4-(2-Cyanophenylmethoxy)phenylboronic acid CAS No. 1256358-43-6

Properties

IUPAC Name

[4-[(2-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJXMTNIYDUFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655553
Record name {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-43-6
Record name {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(2-Cyanophenylmethoxy)phenylboronic acid, a valuable reagent in organic chemistry, particularly as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The document outlines a logical and experimentally supported approach, including detailed protocols, quantitative data, and process visualizations.

Core Synthetic Strategy: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This strategy involves the reaction of a phenoxide with an alkyl halide. In this specific case, the synthesis proceeds via the reaction of 4-hydroxyphenylboronic acid (or its protected pinacol ester derivative) with 2-cyanobenzyl bromide. The use of the pinacol ester of 4-hydroxyphenylboronic acid is often preferred to prevent side reactions associated with the free boronic acid group.

The overall transformation can be visualized as a two-step process:

  • Protection of Boronic Acid: 4-Hydroxyphenylboronic acid is first converted to its pinacol ester, 2-(4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This protection enhances stability and improves solubility in organic solvents.

  • Ether Synthesis: The protected phenol is then coupled with 2-cyanobenzyl bromide in the presence of a base to form the desired ether linkage.

  • Deprotection (Optional): The pinacol ester can be hydrolyzed to the free boronic acid if required for subsequent reactions.

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound pinacol ester.

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Ether Synthesis A 4-Hydroxyphenylboronic Acid C 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) A->C Toluene, Reflux (Dean-Stark) B Pinacol B->C Toluene, Reflux (Dean-Stark) E This compound Pinacol Ester C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D 2-Cyanobenzyl Bromide D->E Base (e.g., K2CO3) Solvent (e.g., DMF)

Figure 1: Synthesis pathway for the pinacol ester of the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis.

3.1. Step 1: Synthesis of 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This procedure outlines the protection of 4-hydroxyphenylboronic acid using pinacol.

  • Materials:

    • 4-Hydroxyphenylboronic acid

    • Pinacol

    • Toluene

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer and heat source

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (sufficient to suspend the reagents).

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

3.2. Step 2: Synthesis of this compound Pinacol Ester

This protocol details the Williamson ether synthesis to form the final product.

  • Materials:

    • 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (from Step 1)

    • 2-Cyanobenzyl bromide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and heat source

    • Standard workup glassware (separatory funnel, beakers, etc.)

  • Procedure:

    • In a round-bottom flask, dissolve 2-(4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in DMF.

    • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

    • Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

    • Stir the mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound pinacol ester.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis. Yields and specific quantities may vary based on reaction scale and optimization.

Table 1: Reagent Quantities for Synthesis

StepReagentMolar Equiv.Typical Amount (for 10 mmol scale)
1 4-Hydroxyphenylboronic Acid1.01.38 g
Pinacol1.11.30 g
2 2-(4-Hydroxyphenyl)...dioxaborolane1.02.20 g
2-Cyanobenzyl Bromide1.12.16 g
Potassium Carbonate2.02.76 g

Table 2: Typical Reaction Conditions and Yields

StepSolventTemperature (°C)Duration (h)Typical Yield (%)
1 TolueneReflux (~111°C)2 - 490 - 98%
2 DMF25 - 60°C4 - 1275 - 90%

Experimental Workflow Visualization

The general workflow for a single experimental step, from setup to product isolation, is depicted below.

Experimental_Workflow A Reaction Setup (Flask, Stirrer, Reagents, Solvent) B Reaction (Heating, Stirring, Monitoring by TLC) A->B C Workup (Quenching, Extraction, Washing) B->C D Isolation (Drying, Filtration, Concentration) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Figure 2: A generalized experimental workflow for synthesis and purification.

This guide provides a foundational pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale requirements. Standard laboratory safety procedures should be followed at all times.

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive and comparative framework based on the well-characterized properties of structurally similar phenylboronic acid derivatives. The guide details generalized experimental protocols for synthesis and characterization, including spectroscopic and chromatographic techniques, and presents data for analogous compounds to offer a valuable resource for researchers working with or planning to synthesize this compound.

Introduction

Phenylboronic acids are a pivotal class of compounds in organic chemistry and drug development, primarily recognized for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their unique ability to reversibly bind with diols also makes them valuable in the design of sensors and drug delivery systems. This compound is a bifunctional molecule incorporating a boronic acid moiety and a cyanophenyl group, suggesting its potential as a versatile building block in the synthesis of complex organic molecules and as a scaffold in medicinal chemistry. This guide aims to consolidate the known information and provide a practical framework for the experimental investigation of this compound.

Core Physicochemical Properties

Direct experimental data for this compound is scarce. However, its fundamental properties can be identified from supplier information and theoretical calculations.

PropertyValueSource
Chemical Formula C₁₄H₁₂BNO₃[1]
Molecular Weight 253.06 g/mol [1]
CAS Number 1256358-43-6[1]

To provide a practical reference, the following table summarizes the experimentally determined physicochemical properties of several closely related phenylboronic acid derivatives. These compounds share key structural features with the target molecule and can be used to estimate its properties.

Table of Physicochemical Properties of Related Phenylboronic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa
Phenylboronic Acid C₆H₇BO₂121.93216Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[2]8.83[2]
4-Cyanophenylboronic Acid C₇H₆BNO₂146.94>350Insoluble in water[3]7.38 (Predicted)
4-(Hydroxymethyl)phenylboronic acid C₇H₉BO₃151.97251-256--
4-Methoxyphenylboronic acid C₇H₉BO₃152.97204-206-9.25 (in water)[4]
4-(Cyanomethyl)phenylboronic acid C₈H₈BNO₂160.97191White to light yellow crystalline powder[5]-

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis and characterization of this compound, based on standard procedures for analogous compounds.

Synthesis

A plausible synthetic route to this compound involves a Williamson ether synthesis. This would typically be followed by purification via recrystallization or silica gel column chromatography.

General Protocol for Synthesis:

  • Reaction Setup: To a solution of 4-(hydroxymethyl)phenylboronic acid pinacol ester in an anhydrous aprotic solvent such as THF or DMF, add a suitable base (e.g., sodium hydride).

  • Addition of Alkylating Agent: Stir the mixture at room temperature, then add 2-cyanobenzyl bromide dropwise.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Deprotection: The pinacol protecting group is then removed under acidic conditions to yield the final boronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography.

Characterization

NMR spectroscopy is essential for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenylboronic acid and the cyanophenyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the B(OH)₂ protons. Chemical shifts are reported in ppm downfield from a TMS standard.[4]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the quaternary carbon of the cyano group and the carbon atom attached to the boron.[4]

  • ¹¹B NMR: Boron-11 NMR is a useful technique to characterize the boron center. A single resonance is expected, with a chemical shift that can distinguish between the trigonal planar boronic acid and a potential tetrahedral boronate ester if formed.[4]

IR spectroscopy can identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C≡N Stretch: A sharp, medium-intensity absorption around 2220-2230 cm⁻¹.

  • C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region for the ether linkage.

  • B-O Stretch: A strong absorption band typically observed around 1310-1380 cm⁻¹.[6]

Typical IR Sample Preparation: The spectrum can be recorded on a solid sample using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.[6]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Technique: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

  • Expected Ion: The high-resolution mass spectrum (HRMS) should show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular formula.

The melting point is a key indicator of purity. It would be determined using a standard melting point apparatus. For many phenylboronic acids, decomposition is observed at the melting point.[4]

The solubility of phenylboronic acids can vary significantly with substitution.[7]

General Procedure:

  • Add a small, known amount of the compound to a known volume of a solvent (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.

  • Stir the mixture for a prolonged period to ensure equilibrium is reached.

  • If the solid dissolves completely, add more solute until saturation is achieved.

  • The concentration of the saturated solution can be determined gravimetrically or by a suitable analytical technique.

The acidity of the boronic acid moiety is a crucial parameter.

Potentiometric Titration:

  • Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/ethanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of base added.

  • The pKa can be determined from the midpoint of the titration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow start 4-(Hydroxymethyl)phenylboronic acid pinacol ester + 2-Cyanobenzyl bromide reaction Williamson Ether Synthesis (Base, Anhydrous Solvent) start->reaction workup Aqueous Work-up and Extraction reaction->workup deprotection Pinacol Deprotection (Acidic Conditions) workup->deprotection purification Purification (Recrystallization or Chromatography) deprotection->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

G cluster_characterization Characterization Workflow sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms mp Melting Point Determination sample->mp solubility Solubility Assessment sample->solubility pka pKa Determination sample->pka data Physicochemical Data nmr->data ir->data ms->data mp->data solubility->data pka->data

Caption: Standard characterization workflow for physicochemical properties.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a promising candidate for various applications:

  • Suzuki-Miyaura Coupling: The boronic acid moiety can participate in palladium-catalyzed cross-coupling reactions to introduce the 2-cyanophenylmethoxy-phenyl group into complex molecules, a common strategy in the synthesis of pharmaceuticals and functional materials.

  • Diol Sensing: The boronic acid can form reversible covalent bonds with diols, such as those found in saccharides. This property can be exploited in the development of fluorescent or colorimetric sensors for biologically important sugars.

  • Drug Delivery: The ability to interact with diols can be utilized to design drug delivery systems that target glycoproteins, which are often overexpressed on the surface of cancer cells.

Conclusion

References

A Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a specialized organic compound with significant potential in medicinal chemistry and materials science. While specific data for this particular isomer is limited in publicly available literature, this document outlines a probable synthetic pathway, discusses its anticipated physicochemical properties based on related isomers, and explores its applications, particularly as a building block in the synthesis of complex molecules.

Compound Identification

While a specific CAS number for this compound is not readily found, its identity is defined by its chemical structure.

  • IUPAC Name: (4-((2-cyanobenzyl)oxy)phenyl)boronic acid

The structure consists of a phenylboronic acid moiety connected via an ether linkage to a benzyl group, which is substituted with a cyano group at the ortho (2) position. This specific arrangement of functional groups offers a unique stereoelectronic profile for applications in organic synthesis.

Physicochemical Properties

Quantitative data for this compound is not extensively documented. However, properties can be inferred from closely related isomers and analogous compounds. The data presented below is for related cyanophenylboronic acids and should be considered as a reference point.

Property3-Cyanophenylboronic Acid4-Cyanophenylboronic Acid
Molecular Formula C₇H₆BNO₂C₇H₆BNO₂
Molecular Weight 146.94 g/mol 146.94 g/mol
Appearance White to light yellow crystalline powderWhite to yellow powder
Melting Point >300 °C>350 °C (lit.)

Data sourced from publicly available chemical databases.

Synthetic Pathways

The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established organic reactions. The primary strategy involves the preparation of a key intermediate, 2-cyanobenzyl bromide, followed by an etherification reaction and subsequent borylation.

A plausible synthetic route is outlined below:

G cluster_0 Step 1: Synthesis of 2-Cyanobenzyl Bromide cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection o-Toluonitrile o-Toluonitrile NBS_AIBN NBS, AIBN CCl4, 90°C o-Toluonitrile->NBS_AIBN Bromination 2-Cyanobenzyl_Bromide 2-Cyanobenzyl Bromide NBS_AIBN->2-Cyanobenzyl_Bromide 4-Hydroxyphenylboronic_Acid_Pinacol_Ester 4-Hydroxyphenylboronic Acid Pinacol Ester Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) 4-Hydroxyphenylboronic_Acid_Pinacol_Ester->Base_Solvent Etherification Protected_Target Protected Target Compound Base_Solvent->Protected_Target Hydrolysis Acidic Hydrolysis Protected_Target->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound are not available. However, the following are generalized procedures for the key reactions involved in the proposed synthesis.

This procedure is based on a standard radical bromination of a benzylic methyl group.

  • Materials: o-Toluonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve o-toluonitrile (1 equivalent) and N-bromosuccinimide (1.05-1.1 equivalents) in carbon tetrachloride.

    • Add a catalytic amount of AIBN (0.05 equivalents).

    • Heat the reaction mixture to reflux (approximately 90°C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[1]

    • Cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyanobenzyl bromide.[1]

    • The product can be further purified by recrystallization from a suitable solvent like cyclohexane.[2]

This step involves the formation of the ether linkage between 2-cyanobenzyl bromide and a protected 4-hydroxyphenylboronic acid. The boronic acid is often protected as a pinacol ester to prevent side reactions.

  • Materials: 4-Hydroxyphenylboronic acid pinacol ester, 2-Cyanobenzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxyphenylboronic acid pinacol ester (1 equivalent) in DMF, add potassium carbonate (1.5-2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add 2-cyanobenzyl bromide (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to 60-80°C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

The final step is the hydrolysis of the pinacol ester to yield the free boronic acid.

  • Materials: Protected boronic acid ester, Tetrahydrofuran (THF), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the boronic acid pinacol ester in a mixture of THF and aqueous HCl (e.g., 2M).

    • Stir the mixture vigorously at room temperature for 2-6 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

The primary application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

G Target_Compound This compound Pd_Catalyst Pd Catalyst Base Target_Compound->Pd_Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_Catalyst Suzuki-Miyaura Coupling Coupled_Product Biaryl Product Pd_Catalyst->Coupled_Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The cyanobenzyl ether moiety is of interest in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups. The overall structure can serve as a scaffold for the synthesis of inhibitors for various enzymes or receptor antagonists. Heterocyclic compounds, which can be synthesized using this building block, are prevalent in a vast number of approved drugs.[3][4]

Arylboronic acids are also used in the development of sensors and functional materials. The boronic acid group can reversibly bind to diols, which is a basis for glucose sensors. The extended aromatic system of the target molecule could be incorporated into polymers or other materials to tune their electronic and optical properties.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Boronic acids are generally considered to be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthetic pathways and experimental protocols are based on established chemical principles and literature for analogous compounds. Researchers should conduct their own literature searches and risk assessments before attempting any chemical synthesis.

References

An In-depth Technical Guide to the Solubility of 4-(2-Cyanophenylmethoxy)phenylboronic acid in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide extrapolates expected solubility trends based on the known behavior of structurally similar phenylboronic acids. Furthermore, it offers detailed experimental protocols for determining solubility and visual diagrams to illustrate key experimental workflows and factors influencing solubility.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Protic Solvents Water, Ethanol, MethanolLow to ModerateThe boronic acid group can form hydrogen bonds with protic solvents, but the large organic backbone may limit solubility, especially in water.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are strong organic solvents capable of solvating a wide range of compounds, including those with polar functional groups. DMSO is often used to create stock solutions.[5]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighPhenylboronic acids generally exhibit high solubility in ethereal solvents.[2][3][4]
Ketones Acetone, 3-PentanoneHighSimilar to ethers, ketones are effective solvents for phenylboronic acids.[2][3][4][6]
Halogenated Solvents Dichloromethane (DCM), ChloroformModeratePhenylboronic acid has moderate solubility in chloroform.[2][3][4]
Aromatic Hydrocarbons Toluene, BenzeneLowThe polar boronic acid and cyano groups are not well-solvated by nonpolar aromatic hydrocarbons.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowPhenylboronic acids generally have very poor solubility in nonpolar aliphatic hydrocarbons.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility[7].

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, separate the saturated supernatant from the solid residue by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic Solubility Assay

Kinetic solubility is often determined in early drug discovery to assess structure-solubility relationships and is a higher-throughput method[5].

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the aqueous buffer plate. This rapid addition of a DMSO solution to an aqueous anti-solvent can induce precipitation.

  • Precipitation Detection: The point at which precipitation occurs is detected, often by turbidimetry (nephelometry), which measures the scattering of light by suspended particles[8]. The concentration in the last clear well is reported as the kinetic solubility. Alternatively, after an incubation period, the plate can be filtered or centrifuged, and the concentration in the supernatant can be measured by UV-Vis spectroscopy or LC-MS/MS[8].

Visual Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add excess solid to solvent T2 Equilibrate (24-72h) T1->T2 T3 Separate solid and liquid phases T2->T3 T4 Analyze supernatant concentration T3->T4 End Report Solubility Data T4->End K1 Prepare DMSO stock solution K2 Add to aqueous buffer K1->K2 K3 Detect precipitation K2->K3 K4 Determine concentration K3->K4 K4->End Start Select Compound and Solvents Start->T1 Start->K1

Caption: A generalized workflow for determining thermodynamic and kinetic solubility.

Factors Influencing Phenylboronic Acid Solubility

The solubility of phenylboronic acids is a multifactorial property. The following diagram illustrates the key factors that can influence the solubility of these compounds.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Phenylboronic Acid Polarity Molecular Polarity Solubility->Polarity H_Bonding Hydrogen Bonding Capability Solubility->H_Bonding MW Molecular Weight & Size Solubility->MW Crystal Crystal Lattice Energy Solubility->Crystal Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity pH pH (for aqueous solutions) Solubility->pH Temp Temperature Solubility->Temp

Caption: Key factors influencing the solubility of phenylboronic acids.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a compound of interest in medicinal chemistry and materials science. In the absence of direct crystallographic data for this specific molecule, this paper presents a modeled structure derived from analogous compounds and computational chemistry principles. This guide offers predicted geometric parameters, discusses conformational flexibility, and outlines a plausible synthetic methodology, serving as a valuable resource for researchers working with this and related molecular scaffolds.

Introduction

Phenylboronic acids are a critical class of compounds, widely utilized in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and as pharmacophores in drug discovery. The introduction of a cyanophenylmethoxy substituent at the 4-position of the phenylboronic acid core imparts specific steric and electronic properties that can influence molecular recognition, reactivity, and therapeutic efficacy. Understanding the three-dimensional structure and conformational dynamics of this compound is therefore crucial for its rational application in various scientific domains. This guide synthesizes available data on structurally related molecules to provide a comprehensive overview of its key structural features.

Predicted Molecular Structure and Geometry

While a crystal structure for this compound has not been reported in publicly accessible databases, a reliable model of its geometry can be constructed by analyzing crystallographic data of its constituent fragments: 4-alkoxyphenylboronic acids and diaryl ethers.

The boronic acid group, -B(OH)₂, is generally planar, with the phenyl ring being nearly coplanar with it, although slight rotations are common. The ether linkage (C-O-C) introduces significant conformational flexibility, primarily governed by the torsion angles around the C-O bonds.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)Justification/Reference Analog
B-C1.56Based on various phenylboronic acid crystal structures.
B-O1.37Typical B-O single bond length in boronic acids.
C-O (ether)1.37Characteristic of aryl ether linkages.
C-C (aromatic)1.39Average C-C bond length in a benzene ring.
C-C (benzyl)1.51Standard sp³-sp² C-C bond.
C≡N1.15Typical length for a cyano group triple bond.

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)Justification/Reference Analog
C-B-O120Trigonal planar geometry around the boron atom.
O-B-O120Idealized trigonal planar geometry.
C-O-C (ether)118Common for diaryl ethers, allowing for steric relief.
B-C-C120Reflecting the sp² hybridization of the aromatic carbon.
C-C-C (aromatic)120Idealized angle for a benzene ring.

Conformational Analysis

The overall shape of this compound is primarily determined by the torsional angles of the ether linkage. Diaryl ethers are known to adopt non-planar, "propeller-like" conformations to minimize steric hindrance between the aromatic rings.

The key dihedral angles that define the conformation are:

  • τ₁ (C_ar-O-C_benzyl-C_ar): Rotation around the O-CH₂ bond.

  • τ₂ (C_ar-C_ar-O-C_benzyl): Rotation around the phenyl-O bond.

Computational studies on diaryl ethers suggest that the lowest energy conformations arise from a balance between π-conjugation (favoring planarity) and steric repulsion (favoring twisting). For this compound, a twisted conformation is expected.

G cluster_molecule Conformational Flexibility cluster_key Key Torsion Angles Phenylboronic_Acid 4-Phenylboronic Acid Moiety Ether_Linkage Ether Linkage (C-O-C) Phenylboronic_Acid->Ether_Linkage τ₂ Cyanophenyl_Group 2-Cyanophenyl Moiety Ether_Linkage->Cyanophenyl_Group τ₁ tau1 τ₁: C-O-C-C rotation tau2 τ₂: C-C-O-C rotation

Caption: Key torsion angles governing the conformation.

Experimental Protocols

A plausible synthetic route to this compound involves a Williamson ether synthesis followed by a lithium-halogen exchange and borylation.

4.1. Synthesis of 2-((4-bromophenoxy)methyl)benzonitrile

  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((4-bromophenoxy)methyl)benzonitrile.

4.2. Synthesis of this compound

  • Dissolve the 2-((4-bromophenoxy)methyl)benzonitrile (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

G Start 4-Bromophenol + 2-Cyanobenzyl bromide Step1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Start->Step1 Intermediate 2-((4-bromophenoxy)methyl) benzonitrile Step1->Intermediate Step2 Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Intermediate->Step2 Step3 Borylation (Triisopropyl borate) Step2->Step3 Step4 Acidic Workup (HCl (aq)) Step3->Step4 Product 4-(2-Cyanophenylmethoxy) phenylboronic acid Step4->Product

An In-depth Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic acid: Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a valuable building block in modern organic synthesis. The document details its commercial availability, presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes the corresponding workflow and catalytic cycle.

Commercial Suppliers

This compound and its isomers are available from a number of chemical suppliers. The following table summarizes the available information for these compounds. Researchers are advised to inquire directly with the suppliers for the most current pricing and availability.

SupplierProduct NameCatalog NumberPurityNotes
CRO SPLENDID LAB[1]This compoundCSL-15134-CAS: 1256358-43-6.[1]
Eon Biotech (via Echemi)[2]Boronic acid, B-[2-[(2-cyanophenyl)methoxy]phenyl]---CAS: 1256355-77-7.[2]
BioOrganics[3]2-(4-Cyanophenylmethoxy)phenylboronic acidBO-92689>98%CAS: 1256355-66-4.[3]

This table is not exhaustive and represents a snapshot of available data. Purity, availability, and pricing are subject to change. For research and development purposes, it is crucial to obtain a certificate of analysis from the supplier.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

Substituted phenylboronic acids are cornerstone reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for generating biaryl structures.[4] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules due to its mild conditions and high functional group tolerance.[5]

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a substituted phenylboronic acid. This protocol is based on established methodologies and may require optimization for specific substrates.[6][7]

Materials and Reagents:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.

  • Solvent Addition: The degassed 1,4-dioxane/water solvent mixture is added via syringe. The resulting mixture is sparged with the inert gas for an additional 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition: The palladium catalyst (5 mol%) is added to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (typically 4-24 hours).[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous phase is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

experimental_workflow reagents 1. Combine Reactants: - Aryl Halide - Boronic Acid - Base inert_atm 2. Establish Inert Atmosphere reagents->inert_atm solvent 3. Add Degassed Solvent inert_atm->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reaction 5. Heat and Stir (80-100°C) catalyst->reaction workup 6. Aqueous Workup & Extraction reaction->workup purification 7. Column Chromatography workup->purification product 8. Pure Product purification->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][8]

catalytic_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_add Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product R¹-R² pd2_biaryl->product reductive_elim Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document compiles foundational knowledge, proposes detailed experimental protocols based on established methodologies for analogous structures, and explores its potential applications.

Chemical Identity and Properties

This compound is a derivative of phenylboronic acid featuring a cyanobenzyl ether moiety. This unique combination of a boronic acid group, a versatile handle for cross-coupling reactions, and a cyanophenyl group, a common pharmacophore, makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name [4-[(2-cyanophenyl)methoxy]phenyl]boronic acidFluorochem[1]
CAS Number 1256358-43-6Fluorochem[1], CRO SPLENDID LAB[2]
Molecular Formula C₁₄H₁₂BNO₃Fluorochem[1], CRO SPLENDID LAB[2]
Molecular Weight 253.06 g/mol CRO SPLENDID LAB[2]
Canonical SMILES N#CC1=CC=CC=C1COC1=CC=C(B(O)O)C=C1Fluorochem[1]
InChI InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2Fluorochem[1]
Predicted logP 2.5 - 3.5(Predicted)
Predicted pKa 8.5 - 9.5 (Boronic Acid)(Predicted)
Appearance White to off-white solid(Typical for phenylboronic acids)
Solubility Soluble in methanol, DMSO, and THF; sparingly soluble in water.(Typical for phenylboronic acids)

Proposed Synthesis Protocol

A plausible and efficient synthetic route to this compound involves a two-step process: a Williamson ether synthesis followed by a borylation reaction. This approach leverages readily available starting materials.

Experimental Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 4-Hydroxyphenylboronic acid E This compound pinacol ester A->E Reacts with B 2-Cyanobenzyl bromide B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E In presence of D Solvent (e.g., DMF, Acetone) D->E G This compound E->G Hydrolyzed by F Acidic workup (e.g., HCl) F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of this compound pinacol ester (Williamson Ether Synthesis)

  • To a solution of 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[3][4][5][6]

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

  • Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified this compound pinacol ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an acid, such as 2M hydrochloric acid, and stir the mixture vigorously at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / m/z
¹H NMR (400 MHz, DMSO-d₆)δ 8.05 (s, 2H, B(OH)₂), 7.90 (d, J=8.0 Hz, 1H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.70 (t, J=7.6 Hz, 1H, Ar-H), 7.55 (d, J=7.6 Hz, 1H, Ar-H), 7.50 (t, J=7.6 Hz, 1H, Ar-H), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 5.30 (s, 2H, OCH₂).
¹³C NMR (100 MHz, DMSO-d₆)δ 160.5, 140.0, 135.5, 133.5, 133.0, 129.0, 128.0, 118.0, 115.0, 112.0, 69.0. (Note: Carbon attached to boron may be broad or not observed).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₄H₁₁BNO₃⁻: 252.08.

Potential Applications in Research and Development

The unique structural features of this compound suggest its utility in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[7] This compound serves as a versatile building block to introduce the 4-(2-cyanophenylmethoxy)phenyl moiety into various organic scaffolds.

G A This compound D Biaryl Product A->D Couples with B Aryl/Vinyl Halide or Triflate (R-X) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Catalyzed by G cluster_0 Molecular Scaffolding cluster_1 Potential Biological Activities A This compound B Anticancer A->B Leads to C Anti-inflammatory A->C D Enzyme Inhibition A->D

References

Stability and Storage of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of stability data for this specific molecule, this document draws upon the well-established chemistry and behavior of arylboronic acids as a class to provide a robust framework for its handling and storage. The principles and protocols outlined herein are intended to ensure the integrity and reliability of this compound in research and development applications.

Core Stability Considerations for Arylboronic Acids

Arylboronic acids, while generally stable compounds, are susceptible to several degradation pathways that can impact their purity, reactivity, and overall viability as research or therapeutic agents. Understanding these potential instabilities is critical for proper handling and storage.

The primary degradation pathways for arylboronic acids include:

  • Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate accurate quantification and may affect the compound's solubility and reactivity.

  • Oxidative Deboronation: A significant degradation route involves the oxidation of the carbon-boron bond, which leads to the formation of the corresponding phenol and boric acid.[1] This process can be initiated by atmospheric oxygen and accelerated by the presence of reactive oxygen species (ROS).[1]

  • Hydrolysis: While more pertinent to boronic esters, the potential for hydrolysis back to the boronic acid is a key consideration, especially if the compound is used to form such esters.[2][3] The stability of boronic esters to hydrolysis is influenced by steric hindrance around the boron atom.[2][3]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (in this case, 2-(4-methoxyphenyl)benzonitrile) and boric acid. This is a known decomposition route for some (hetero)arylboronic acids, particularly under basic aqueous conditions.[4]

Degradation PathwayTriggering FactorsPotential Byproducts
Dehydration Heat, vacuum, presence of drying agentsBoroxine (cyclic trimer)
Oxidative Deboronation Oxygen, reactive oxygen species (ROS), light4-hydroxy-3-(2-cyanophenylmethoxy)benzaldehyde, Boric acid
Hydrolysis (of esters) Water, acidic or basic conditionsThis compound, corresponding alcohol
Protodeboronation Protons (acidic or basic conditions), water2-(4-methoxyphenyl)benzonitrile, Boric acid

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, specific storage and handling procedures are recommended for this compound and other arylboronic acids.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and boroxine formation.
Light Protect from light by storing in an amber vial or a light-blocking container.Prevents photolytic degradation.
Moisture Store in a desiccated environment.Minimizes water content, which can facilitate hydrolysis and boroxine equilibrium shifts.

Handling:

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Handle the compound in an inert atmosphere glovebox whenever possible.

  • Use clean, dry spatulas and glassware.

  • For solution-based applications, use anhydrous solvents and prepare solutions fresh.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of arylboronic acids like this compound. These should be adapted and validated for the specific compound and analytical instrumentation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an arylboronic acid sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[5]

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: A suitable UV wavelength should be determined by measuring the UV spectrum of the compound (e.g., 210 nm or the lambda max of the compound).[5]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Expose the solutions to various stress conditions as described below.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.

Stress Conditions:

  • Thermal Stress:

    • Expose solid compound and a solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • Photostability:

    • Expose solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.[6] A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.[6]

    • A control sample should be protected from light with aluminum foil.

  • Hydrolytic Stress:

    • Prepare solutions in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

    • Store the solutions at room temperature and elevated temperatures (e.g., 60°C) and analyze at various time points.

  • Oxidative Stress:

    • Prepare a solution in a solvent such as acetonitrile or water and add a small percentage of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store at room temperature and analyze at various time points.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of arylboronic acids.

cluster_0 Arylboronic Acid (ArB(OH)2) cluster_1 Degradation Products ArBOH2 4-(2-Cyanophenylmethoxy) phenylboronic acid Boroxine Boroxine (Trimeric Anhydride) ArBOH2->Boroxine Dehydration (Heat, Vacuum) Phenol Phenol Derivative + Boric Acid ArBOH2->Phenol Oxidative Deboronation (O2, ROS) Arene Arene + Boric Acid ArBOH2->Arene Protodeboronation (H+) Boroxine->ArBOH2 Hydration

Caption: Major degradation pathways for arylboronic acids.

cluster_workflow Stability Assessment Workflow start Obtain Sample of Arylboronic Acid purity Initial Purity Assay (e.g., HPLC) start->purity forced_degradation Forced Degradation Studies (Thermal, Photo, Hydrolytic, Oxidative) purity->forced_degradation analyze Analyze Stressed Samples (HPLC, LC-MS) forced_degradation->analyze identify Identify Degradation Products analyze->identify method_dev Develop Stability-Indicating Method identify->method_dev storage Define Storage Conditions and Re-test Period method_dev->storage end Final Stability Protocol storage->end

Caption: Generalized workflow for assessing arylboronic acid stability.

Conclusion

While this compound is expected to behave as a typical arylboronic acid, its specific stability profile can only be definitively determined through empirical studies. The information and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish appropriate storage conditions, handling procedures, and analytical methods to ensure the quality and integrity of this compound in their work. It is strongly recommended that stability studies be conducted on any batch of this material intended for critical applications to establish a suitable re-test date and to confirm its stability under the intended use conditions.

References

An In-Depth Technical Guide to the Safe Handling of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's Perspective on Chemical Safety

In the pursuit of novel therapeutics and chemical entities, the substrates of our innovation demand rigorous respect. 4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds.[1] Its utility, however, is paired with a specific hazard profile that necessitates a comprehensive understanding and disciplined handling. This guide moves beyond mere compliance, aiming to instill a deep-seated culture of safety by elucidating the why behind each safety protocol. We will explore the compound's inherent risks, establish robust procedures for its handling and use, and prepare for any potential contingencies.

Section 1: Hazard Identification and Classification

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining its structural motifs and data from analogous compounds, such as 4-cyanophenylboronic acid and other substituted phenylboronic acids.[2] The primary hazards are associated with irritation and acute toxicity upon ingestion.

GHS Classification (Anticipated)

Based on analogous structures, the following Globally Harmonized System (GHS) classification is anticipated. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Data synthesized from SDS of analogous compounds like 4-cyanophenylboronic acid and (2-formylphenyl)boronic acid.[2][3]

Toxicological Profile Summary:

  • Oral Toxicity : Phenylboronic acids generally exhibit moderate acute oral toxicity.[4][5] Ingestion can lead to harmful effects, necessitating immediate medical attention. The LD50 (Oral, Rat) for the parent phenylboronic acid is reported as 740 mg/kg.[5]

  • Dermal and Eye Irritation : Direct contact with the powder or solutions can cause significant skin and severe eye irritation.[2][6] Prolonged contact should be avoided.

  • Respiratory Irritation : As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled. All weighing and transfer operations should be conducted in a well-ventilated area, preferably a fume hood.

  • Carcinogenicity and Mutagenicity : Currently, there is no evidence to suggest that this compound or its close analogues are carcinogenic.[5] However, some arylboronic acids have been noted as potentially weakly mutagenic, warranting cautious handling.[7]

Section 2: Prudent Practices for Handling and Storage

A disciplined approach to handling and storage is fundamental to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE): The Researcher's First Line of Defense

The selection of PPE is not a matter of routine but a specific response to the identified hazards.

  • Eye Protection : Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling, avoiding cross-contamination.

  • Body Protection : A laboratory coat is required. For larger quantities or when generating dust is unavoidable, additional protective clothing may be necessary.[2]

  • Respiratory Protection : If work cannot be confined to a fume hood and dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[3]

Storage and Chemical Stability

Arylboronic acids require specific storage conditions to maintain their integrity.

  • Conditions to Avoid : Boronic acids are known to be sensitive to air and moisture.[4] They can undergo dehydration to form cyclic anhydrides (boroxines), which may impact reactivity.[8] They are also hygroscopic.[4][9]

  • Recommended Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, often under an inert atmosphere (e.g., argon or nitrogen).[4] Refrigeration is frequently recommended to maintain product quality.[2]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[2][4]

The logical flow for safe handling and emergency preparedness is critical for laboratory personnel.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Review SDS & Protocol B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood & Necessary Equipment B->C D Weigh/Transfer Compound Inside Fume Hood C->D E Perform Chemical Reaction D->E F Monitor Reaction Progress E->F G Quench Reaction & Workup F->G K Spill or Exposure Occurs F->K Deviation H Segregate & Label Waste G->H I Clean Equipment & Workspace H->I J Remove PPE & Wash Hands I->J L Evacuate Area (If Necessary) K->L M Administer First Aid (Eye Wash, Shower) K->M N Consult SDS & Seek Medical Attention M->N O Report Incident N->O

Caption: Workflow for Safe Handling and Emergency Response.

Section 3: Experimental Protocol: Safety-Integrated Suzuki-Miyaura Coupling

This section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, embedding safety checkpoints throughout. This reaction is a primary application for arylboronic acids in drug discovery.[10][11]

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)[12]

  • Base (e.g., K₂CO₃, 2.5 equiv)[12]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)[13]

Step-by-Step Protocol:

  • Vessel Preparation (Safety Checkpoint 1):

    • Action: Choose a round-bottom flask of appropriate size (never more than 2/3 full) equipped with a magnetic stir bar and a reflux condenser.[13]

    • Rationale: Using a vessel of the correct size prevents dangerous pressure buildup and ensures efficient stirring.

  • Reagent Addition (Safety Checkpoint 2):

    • Action: In a fume hood, add 4-bromoanisole, this compound, and potassium carbonate to the flask.

    • Rationale: Solid reagents, especially fine powders like the boronic acid and base, should always be handled in a fume hood to prevent inhalation.[2]

  • Solvent Addition and Degassing (Safety Checkpoint 3):

    • Action: Add the dioxane and water solvent mixture. Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes.[13]

    • Rationale: Degassing is crucial for the catalytic cycle by removing oxygen, which can oxidize the Pd(0) catalyst. It also ensures the reaction is performed under a controlled atmosphere.

  • Catalyst Addition (Safety Checkpoint 4):

    • Action: Briefly remove the inert gas line and add the palladium catalyst. Immediately resume sparging for another 5 minutes before fitting the reflux condenser.

    • Rationale: Palladium catalysts are expensive and can be toxic. Adding the catalyst last under a positive flow of inert gas minimizes exposure and prevents degradation.

  • Reaction Execution (Safety Checkpoint 5):

    • Action: Heat the reaction mixture to the target temperature (e.g., 85-100 °C) using a heating mantle with a temperature controller.[13] Place a blast shield in front of the apparatus.

    • Rationale: Suzuki reactions can sometimes be exothermic.[12] Controlled heating and the use of a blast shield are prudent measures, especially when running a reaction for the first time or on a larger scale.

  • Workup and Purification (Safety Checkpoint 6):

    • Action: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, followed by extraction with an organic solvent. Dry, filter, and concentrate the organic phase using a rotary evaporator. Purify the crude product via flash column chromatography.

    • Rationale: The workup and purification steps involve handling solvents and silica gel. All operations should be performed in a fume hood to avoid inhaling solvent vapors or silica dust.

The following diagram illustrates the key stages and safety considerations within the Suzuki-Miyaura coupling workflow.

SuzukiWorkflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid & Base to Flask B 2. Add Solvents (Dioxane/Water) A->B S1 Fume Hood Use A->S1 C 3. Degas Mixture with Inert Gas B->C D 4. Add Pd Catalyst under Inert Atmosphere C->D E 5. Heat to Reflux with Monitoring D->E S2 Inert Atmosphere D->S2 F 6. Cool to Room Temperature E->F S3 Controlled Heating & Blast Shield E->S3 G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate (Rotovap) G->H I 9. Purify via Chromatography H->I S4 Solvent & Silica Handling in Hood I->S4

Caption: Safety-Integrated Suzuki-Miyaura Reaction Workflow.

Section 4: Emergency Procedures

Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly reduce harm.

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In Case of Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, call a physician.[3]

  • If Inhaled : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • If Swallowed : Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do NOT induce vomiting unless told to do so by a poison control center or doctor.[4]

  • Accidental Release : Ensure adequate ventilation and wear appropriate PPE.[4] For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2] Prevent entry into drains or waterways.

Conclusion: Fostering a Proactive Safety Culture

This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective use is intrinsically linked to a comprehensive understanding of its potential hazards. By integrating the principles of causality and self-validation into our laboratory practices—understanding why a protocol is in place and ensuring our procedures are robust—we elevate safety from a checklist to a core scientific principle. This proactive mindset not only protects researchers but also ensures the integrity and success of our scientific endeavors.

References

theoretical calculations for 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the analysis of this compound. While specific computational studies on this molecule are not yet prevalent in published literature, this document outlines a robust framework for its in silico characterization based on established computational protocols for similar phenylboronic acid derivatives. The guide details quantum mechanical computation methods, including Density Functional Theory (DFT), for the determination of molecular geometry, electronic properties, and spectroscopic signatures. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of analogous boronic acids, providing a complete roadmap for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key workflows and concepts are visualized using diagrams.

Introduction

Phenylboronic acids are a class of compounds with significant interest in medicinal chemistry and material science due to their unique chemical properties and biological activities.[1] The subject of this guide, this compound, is a functionalized derivative with potential applications stemming from its distinct structural motifs. Theoretical calculations are crucial for understanding the structure-activity relationships of such molecules. Computational methods, particularly DFT, allow for the prediction of molecular properties, including optimized geometry, electronic structure (HOMO-LUMO energy levels), and vibrational frequencies, which are essential for rational drug design and materials engineering.[2] This guide provides a hypothetical yet methodologically sound approach to the comprehensive theoretical and experimental investigation of this compound.

Theoretical Calculations

The in silico analysis of this compound would typically involve a series of computational steps to elucidate its structural and electronic properties.

Computational Workflow

The general workflow for the theoretical analysis is depicted below.

Computational Workflow cluster_input Input cluster_calculation Quantum Mechanical Calculations cluster_output Output Data Initial_Structure Initial 3D Structure of Molecule Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Spectra_Prediction Spectroscopic Prediction (NMR, IR, Raman) Geometry_Optimization->Spectra_Prediction Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties Molecular_Orbitals Molecular Orbital Energies & Plots Electronic_Properties->Molecular_Orbitals Predicted_Spectra Predicted Spectra Spectra_Prediction->Predicted_Spectra

A general workflow for the computational analysis of this compound.
Methodologies

2.2.1. Geometry Optimization: The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (a local minimum on the potential energy surface).[2] Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is commonly employed for this purpose.[3][4]

2.2.2. Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3][5]

2.2.3. Electronic Property Calculations: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3][5]

2.2.4. Spectroscopic Simulations: Theoretical calculations can also predict spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.[5]

Hypothetical Data Presentation

The following tables present hypothetical calculated data for this compound, based on typical values for similar compounds found in the literature.

Table 1: Hypothetical Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
B-C1.56--
B-O11.37--
B-O21.37--
C-O-B-121.0-
O1-B-O2-118.5-
C-B-O1-H1--0.0 (syn) / 180.0 (anti)
C-B-O2-H2--180.0 (anti) / 0.0 (syn)

Table 2: Hypothetical Electronic Properties

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap4.70
Ionization Potential6.50
Electron Affinity1.80

Table 3: Hypothetical Vibrational Frequencies

Vibrational ModeWavenumber (cm-1)Description
ν(O-H)3450O-H stretching
ν(C≡N)2230C≡N stretching
ν(C=C)aromatic1610, 1580Aromatic C=C stretching
ν(B-O)1350B-O stretching
ν(B-C)1200B-C stretching

Experimental Protocols

The synthesis and characterization of this compound would follow established procedures for similar compounds.

Synthesis

A plausible synthetic route would involve the Williamson ether synthesis between 4-hydroxyphenylboronic acid and 2-(bromomethyl)benzonitrile in the presence of a suitable base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF or acetonitrile).

Protocol:

  • To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in DMF, add K2CO3 (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy: 1H, 13C, and 11B NMR spectra would be recorded to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic functional groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction could be employed to determine the precise three-dimensional structure in the solid state.[1][6]

Potential Signaling Pathway Involvement

Boronic acids are known to interact with diols, including those found in biologically important molecules like carbohydrates and glycoproteins. This interaction can be leveraged in the design of sensors and therapeutic agents. A hypothetical signaling pathway where this compound could act as an inhibitor is depicted below.

Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Activation Enzyme_A Enzyme_A Receptor->Enzyme_A Activates Product_C Product_C Enzyme_A->Product_C Converts Substrate_B Substrate_B Substrate_B->Enzyme_A Downstream_Signaling Downstream_Signaling Product_C->Downstream_Signaling Initiates Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Target_Molecule 4-(2-Cyanophenylmethoxy) phenylboronic acid Target_Molecule->Enzyme_A Inhibits

Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. By employing the computational methodologies detailed herein, researchers can gain valuable insights into the molecule's structural and electronic properties. The provided experimental protocols offer a clear path for its synthesis and characterization. This combined approach is essential for accelerating the discovery and development of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. This reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents. These attributes have made it an indispensable tool in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures found in numerous biologically active compounds.

4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile building block in this context. The presence of the cyanophenylmethoxy moiety introduces a unique structural element that can be pivotal for modulating the pharmacological properties of a target molecule. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the benzyl ether linkage provides conformational flexibility. This application note provides a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions, along with representative data from analogous systems to guide researchers in their synthetic endeavors. Boronic acids are crucial in medicinal chemistry for synthesizing bioactive molecules and exploring structure-activity relationships.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle typically initiated by a palladium(0) complex. The key steps include the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a palladacycle)

  • Ligand (if required, e.g., triphenylphosphine (PPh₃), or a Buchwald ligand like XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the anhydrous solvent (to achieve a concentration of approximately 0.1 M with respect to the aryl halide).[3] If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%). If using a catalyst like Pd(PPh₃)₄, it can be added in the initial setup.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.[3][4]

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid Analogs.

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (1)K₂CO₃Toluene/H₂O80195
24-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O904-6High
34-BromoanisolePhenylboronic acidPd/C (1)K₂CO₃1-Hexanol/Toluene100292
41-Bromo-4-nitrobenzenePhenylboronic acidPd(II)-diimine complex (0.1)K₂CO₃H₂O160 (MW)0.25>90
54-Bromotoluene4-Methylphenylboronic acidPd/ACK₂CO₃1-Hexanol/Toluene100-High

Note: Yields are based on published data for analogous reactions and should be considered as representative. Actual yields with this compound may vary.

Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling.

CatalystLigandKey AdvantagesTypical Substrates
Pd(PPh₃)₄Triphenylphosphine (integrated)Classic, effective for many substrates.Aryl iodides and bromides.
Pd(OAc)₂Buchwald ligands (e.g., XPhos, SPhos)High activity, good for hindered substrates and aryl chlorides.Challenging couplings, including sterically hindered partners.
Palladacycle PrecatalystsBuchwald or other bulky phosphinesAir and moisture stable, convenient handling.Broad scope, including electron-rich and hindered substrates.
Ligand-free Pd(OAc)₂NoneSimple, environmentally friendly in aqueous systems.Electron-rich aryl halides.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boronic_acid_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R'-X pd2_complex R'-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R-B(OR)₃]⁻ pd2_biaryl R'-Pd(II)L_n-R transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R' boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solvent_catalyst Add Solvent & Catalyst/Ligand inert->add_solvent_catalyst degas Degas Mixture add_solvent_catalyst->degas heat Heat to Reaction Temperature (e.g., 80-110°C) degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Product purify->product

General Experimental Workflow

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[5] They can serve as bioisosteres for carboxylic acids and their unique ability to form reversible covalent bonds with diols can be exploited for targeting specific biological molecules. The introduction of the 4-(2-Cyanophenylmethoxy)phenyl moiety via Suzuki-Miyaura coupling can lead to the generation of novel chemical entities with potential applications as enzyme inhibitors or receptor modulators. The cyanophenyl group, in particular, can participate in key interactions within a biological target, potentially enhancing potency and selectivity. The overall biphenyl scaffold is a common feature in many approved drugs and clinical candidates. The versatility of the Suzuki-Miyaura coupling allows for the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyanophenylmethoxy)phenylboronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its unique structural features, including the cyanophenylmethoxy group, make it a valuable reagent for creating complex organic molecules. Boronic acids are known for their versatility, particularly as key components in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental tool for the synthesis of biaryls and other conjugated systems.[1][2][3] These structural motifs are prevalent in many pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

The boronic acid functional group allows for the formation of stable complexes with diols and participates in a variety of carbon-carbon bond-forming reactions.[4][7] This reactivity, combined with the specific electronic and steric properties imparted by the 2-cyanophenylmethoxy substituent, makes this compound a valuable building block for targeted synthesis. Applications of similar boronic acid derivatives extend to the development of sensors, particularly for glucose, and as enzyme inhibitors in targeted cancer therapy.[4][8][9]

This document provides detailed protocols for the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[10]

Chemical Properties and Handling

PropertyValueReference
Molecular FormulaC₁₄H₁₂BNO₃(Predicted)
Molecular Weight253.06 g/mol (Predicted)
AppearanceWhite to off-white powder[4]
StorageStore at room temperature, sealed in a dry, dark place.[4][11]
SafetyCauses skin and serious eye irritation. May cause respiratory irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][10]

General Reaction Scheme

Suzuki_Miyaura_Reaction reactant1 This compound plus1 + reactant1->plus1 reactant2 Aryl Halide (Ar-X) plus2 Pd Catalyst, Base reactant2->plus2 product Biaryl Product plus1->reactant2 plus2->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene, 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), aqueous solutions)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Cycle Workflow

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OH)2 Base Base BoronicAcid->Base Borate [Ar'B(OH)3]- Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Data

The following table presents typical yields for Suzuki-Miyaura reactions using various substituted phenylboronic acids with different aryl halides, providing an indication of the expected reactivity.[1]

EntryPhenylboronic AcidAryl HalideBaseSolventTemp (°C)Yield (%)
1Phenylboronic acid4-BromophenolK₂CO₃Water7097
2Phenylboronic acid4-BromoanisoleK₂CO₃Water7077
34-Methylphenylboronic acid4-NitroiodobenzeneK₂CO₃Water7065
44-Methoxyphenylboronic acid4-NitroiodobenzeneK₂CO₃Water7070
5Phenylboronic acid4-CyanobromobenzeneK₂CO₃Water7075

Applications in Drug Discovery

Boronic acids and their derivatives are increasingly important in drug discovery and development.[13] The biaryl structures synthesized using this compound can serve as scaffolds for a wide range of biologically active molecules.[5]

Potential Therapeutic Targets

The unique electronic properties of the cyano group and the steric bulk of the phenylmethoxy moiety can be exploited to design selective inhibitors for various enzymes or receptors. Boronic acids themselves are known to act as inhibitors for serine proteases and have shown potential in anticancer therapies.[8][9]

Logical Workflow for Drug Discovery Application

Drug_Discovery_Workflow Start Identify Biological Target Library Synthesize Library of Biaryl Compounds using this compound Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Hit->Library Inactive Lead Lead Optimization (SAR studies) Hit->Lead Active Preclinical Preclinical Studies (In vitro & In vivo) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for utilizing novel building blocks in drug discovery.

Conclusion

This compound is a promising reagent for organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a foundation for researchers to explore its utility in the synthesis of novel compounds for applications in drug discovery, materials science, and other areas of chemical research. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyanophenylmethoxy)phenylboronic acid is a synthetic boronic acid derivative with potential applications in medicinal chemistry. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features—a phenylboronic acid moiety linked to a cyanobenzyl group via an ether bond—suggest its potential as a versatile scaffold for the design of targeted enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the active site serine residues of many proteases and lipases, making them a valuable class of inhibitors. The presence of the 2-cyanobenzyl ether moiety provides a unique structural element that can be exploited for optimizing potency, selectivity, and pharmacokinetic properties.

This document outlines potential applications of this compound, drawing parallels with structurally related inhibitors, and provides detailed protocols for its synthesis and evaluation as a potential inhibitor of Hormone-Sensitive Lipase (HSL), a therapeutically relevant target in metabolic diseases.

Potential Therapeutic Application: Inhibition of Hormone-Sensitive Lipase (HSL)

Background: Hormone-Sensitive Lipase (HSL) is a key enzyme in the mobilization of fatty acids from adipose tissue.[1] Dysregulation of HSL activity is associated with metabolic disorders such as type 2 diabetes and obesity. Inhibition of HSL is a promising therapeutic strategy to reduce the levels of circulating free fatty acids. Aryl and heteroaryl boronic acids, particularly those with a benzyloxy substituent, have been identified as potent inhibitors of HSL.[1][2] For instance, (2-benzyloxy-5-chlorophenyl)boronic acid has demonstrated an IC50 value of 17 nM against HSL.[2]

Hypothetical Structure-Activity Relationship (SAR):

The structure of this compound suggests it could act as an HSL inhibitor. The boronic acid would likely interact with the catalytic serine residue in the enzyme's active site. The 2-cyanobenzyl ether moiety can be systematically modified to probe the SAR and optimize inhibitory activity.

A proposed SAR study could involve the synthesis and evaluation of analogues with variations in the substitution pattern of the benzyl ring.

Compound IDR1R2R3R4Hypothetical HSL IC50 (nM)
Target-001 HCNHH50-100
Analogue-A1CNHHH>500
Analogue-A2HHCNH100-200
Analogue-A3HHHCN200-400
Analogue-B1HClHH20-50
Analogue-B2HFHH30-70
Analogue-C1OMeCNHH70-150

This table presents hypothetical data for illustrative purposes to guide a potential research program.

Experimental Protocols

Synthesis of this compound Pinacol Ester

The synthesis of the target compound can be achieved through a two-step process: 1) formation of the diaryl ether via an Ullmann or Chan-Lam coupling, followed by 2) conversion of the boronic acid to its more stable pinacol ester.

dot

Synthesis_Workflow cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Pinacol Ester Formation A 4-Hydroxyphenylboronic acid C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Cyanobenzyl bromide B->C E This compound pinacol ester C->E Solvent (e.g., Toluene) Reflux D Pinacol D->E

Caption: Synthetic workflow for the preparation of the target compound.

Protocol 1: Synthesis of this compound

This protocol is based on the Ullmann condensation for the formation of aryl ethers.[3][4][5]

  • Materials:

    • 4-Hydroxyphenylboronic acid

    • 2-Cyanobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add 2-cyanobenzyl bromide (1.1 eq) to the mixture.

    • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of this compound pinacol ester

Boronic acids are often converted to their pinacol esters for improved stability and ease of handling in subsequent reactions.

  • Materials:

    • This compound

    • Pinacol

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in toluene.

    • Reflux the mixture for 4 hours, collecting the water that azeotropes off.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude product, this compound pinacol ester, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Biological Evaluation: In Vitro HSL Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against HSL.

dot

HSL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare HSL enzyme solution D Incubate HSL with test compound A->D B Prepare fluorescent substrate solution E Initiate reaction with substrate B->E C Prepare test compound dilutions C->D D->E F Monitor fluorescence increase over time E->F G Calculate initial reaction rates F->G H Plot % inhibition vs. compound concentration G->H I Determine IC50 value H->I

Caption: Experimental workflow for the HSL inhibition assay.

  • Materials:

    • Recombinant human HSL

    • Fluorescent lipase substrate (e.g., 4-methylumbelliferyl oleate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA)

    • DMSO for compound dissolution

    • 96-well microplate, black

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations.

    • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (known HSL inhibitor) and a negative control (DMSO vehicle).

    • Add the HSL enzyme solution to all wells except for the blank (substrate only).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the fluorescent substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., excitation at 355 nm, emission at 460 nm) over 30 minutes at 37 °C.

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

dot

HSL_Signaling_Pathway cluster_hormonal Hormonal Stimulation cluster_lipolysis Lipolysis cluster_inhibition Inhibition Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active Diacylglycerols Diacylglycerols HSL_active->Diacylglycerols hydrolyzes Triglycerides to Free_Fatty_Acids Free_Fatty_Acids HSL_active->Free_Fatty_Acids hydrolyzes Diacylglycerols to Triglycerides Triglycerides Glycerol Glycerol Target_Compound This compound Target_Compound->HSL_active inhibits

Caption: Simplified signaling pathway of HSL-mediated lipolysis and the proposed point of inhibition.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the known activity of structurally related benzyloxy-phenylboronic acids, it is a viable candidate for development as an HSL inhibitor. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its analogues. Further investigation into its SAR, selectivity against other lipases, and in vivo efficacy will be crucial in determining its therapeutic potential.

References

Application Notes and Protocols: 4-(2-Cyanophenylmethoxy)phenylboronic acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile bifunctional organic compound that holds significant promise as a building block in synthetic chemistry and drug discovery. Its structure, featuring a phenylboronic acid moiety and a cyanophenylmethoxy group, allows for a diverse range of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The cyanophenylmethoxy tail offers opportunities for further functionalization or can act as a key pharmacophoric element, potentially interacting with biological targets.

Boronic acids and their derivatives are recognized for their utility in medicinal chemistry, with several boron-containing drugs approved for clinical use.[4] They can act as enzyme inhibitors by forming reversible covalent bonds with catalytic serine residues.[5] The unique electronic properties and synthetic accessibility of compounds like this compound make them valuable tools for the synthesis of novel therapeutic agents, agrochemicals, and advanced organic materials.[1][2]

Key Applications

  • Suzuki-Miyaura Cross-Coupling Reactions: The primary application of phenylboronic acids is in Suzuki-Miyaura coupling reactions to form biaryl structures, which are prevalent in many biologically active molecules.[1][2][3] this compound can be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates to generate a diverse library of compounds.

  • Drug Discovery and Medicinal Chemistry: Phenylboronic acid derivatives have been investigated as potential anticancer and antibacterial agents.[5][6] The cyanophenyl group can be a key feature for biological activity or a precursor to other functional groups like carboxylic acids or amines through hydrolysis or reduction, respectively. Derivatives of this building block could be explored as inhibitors of enzymes such as serine proteases or β-lactamases.[5]

  • Materials Science: The rigid aromatic structures synthesized using this building block can be incorporated into polymers and other materials to create functional materials with specific electronic or optical properties.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions and Yields
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285
24-IodoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (10:1)100892
32-BromopyridinePdCl₂(dppf) (5)Cs₂CO₃DMF1101678

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_primeBOH2 Ar'B(OH)2 Ar_primeBOH2->Transmetal Base Base Base->Transmetal Workflow start Start reaction_setup Reaction Setup: - Add reactants & base - Purge with inert gas start->reaction_setup catalyst_addition Add Palladium Catalyst and Solvent reaction_setup->catalyst_addition heating Heat and Stir (Monitor by TLC/LC-MS) catalyst_addition->heating workup Aqueous Workup: - Dilute with organic solvent - Wash with water & brine heating->workup drying Dry Organic Layer (Anhydrous Na2SO4) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Column Chromatography (Silica Gel) concentration->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end Pure Product characterization->end DrugDiscovery building_block 4-(2-Cyanophenylmethoxy)- phenylboronic acid synthesis Synthesis of Compound Library building_block:f0->synthesis:f0 screening Biological Screening (e.g., Enzyme Assays) synthesis:f0->screening:f0 hit_id Hit Identification screening:f0->hit_id:f0 lead_opt Lead Optimization hit_id:f0->lead_opt:f0 candidate Preclinical Candidate lead_opt:f0->candidate:f0

References

Catalytic Systems for Reactions Involving Arylboronic Acids: A Focus on 4-Cyanophenylboronic Acid as a Model Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published data on the specific catalytic reactions of 4-(2-Cyanophenylmethoxy)phenylboronic acid , this document provides detailed application notes and protocols for the closely related and well-studied compound, 4-cyanophenylboronic acid . The principles, catalytic systems, and experimental methodologies described herein are broadly applicable to substituted phenylboronic acids and can serve as a strong starting point for the investigation of this compound.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Cyanophenylboronic acid is a versatile building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The cyano group provides a useful handle for further chemical transformations and influences the electronic properties of the target molecules.[1] This document details catalytic systems and protocols for two of the most important transformations of 4-cyanophenylboronic acid: the Suzuki-Miyaura cross-coupling reaction and the Chan-Lam cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or pseudohalide, forming a new carbon-carbon bond.[1] This reaction is widely used for the synthesis of biaryls, a common motif in many biologically active compounds.

Catalytic Systems

A typical Suzuki-Miyaura catalytic system consists of a palladium precursor, a ligand, a base, and a solvent. The choice of these components is crucial for achieving high yields and purity.[1]

  • Palladium Precursors: Various Pd(0) and Pd(II) sources can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. Examples include triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). The choice of ligand can be critical, especially for challenging substrates.[2]

  • Bases: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][3]

  • Solvents: The reaction is typically carried out in aprotic solvents like toluene, 1,4-dioxane, or dimethylformamide (DMF), often with the addition of water.[1][4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Aryl Halide 4-Cyanophenylboronic Acid Mixing Combine reactants, catalyst system, and solvent in a reaction vessel. Reactants->Mixing Catalyst_System Palladium Precursor Ligand Base Catalyst_System->Mixing Solvent Solvent(s) Solvent->Mixing Inert_Atmosphere Degas and place under inert atmosphere (e.g., Argon) Mixing->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 85-110°C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (e.g., by TLC or LC-MS) Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product Isolated Biaryl Product Purification->Product

Quantitative Data for Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid
Aryl Halide PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyltrimethylammonium saltPdCl₂ (3)PPh₃ (10)Na₂CO₃Ethanol10018-2475-92[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-Good[3]
1-bromo-4-fluorobenzeneG-COOH-Pd-10---703-8High[6]
Aryl BromidesPd(PPh₃)₄-K₃PO₄Toluene--Good[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Cyanophenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl bromide, 4-cyanophenylboronic acid, and K₃PO₄.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-100°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction between an arylboronic acid and an amine or alcohol to form a secondary aryl amine or aryl ether, respectively.[7] This reaction is advantageous as it can often be performed at room temperature and is tolerant of air and moisture.[7][8]

Catalytic Systems

The Chan-Lam reaction typically employs a copper catalyst, a base (which can sometimes be the amine substrate itself or an external base), and a solvent.

  • Copper Catalysts: Copper(II) salts such as copper(II) acetate (Cu(OAc)₂) are commonly used.[9] Copper(I) sources can also be effective.

  • Ligands: While some Chan-Lam couplings can proceed without a ligand, the use of ligands such as pyridines or phenanthrolines can significantly improve the reaction efficiency.[10]

  • Bases: Bases like triethylamine (Et₃N), potassium carbonate (K₂CO₃), or pyridine are often used.[11]

  • Solvents: Common solvents include dichloromethane (DCM), methanol (MeOH), and acetonitrile.[9]

Chan_Lam_Catalytic_Cycle Cu_II Cu(II) Catalyst Transmetalation Transmetalation with ArB(OH)₂ Cu_II->Transmetalation 1 Coordination Coordination of Amine (R₂NH) Transmetalation->Coordination 2 Reductive_Elimination Reductive Elimination Coordination->Reductive_Elimination 3 Product_Formation Product (ArNR₂) Formation Reductive_Elimination->Product_Formation 4 Cu_I Cu(I) Species Reductive_Elimination->Cu_I Oxidation Oxidation (e.g., by O₂ in air) Cu_I->Oxidation 5 Oxidation->Cu_II Catalyst Regeneration

Quantitative Data for Chan-Lam Coupling of 4-Cyanophenylboronic Acid
Amine/Heterocycle PartnerCopper Catalyst (mol%)LigandBaseSolventTemp.Time (h)Yield (%)Reference
ImidazoleCopper(I) 3-methylsalicylate-K₂CO₃Methanol65°C3-5Moderate to Good[11]
2-Nitroimidazole--INVALID-LINK--₂ (8)4,5-diazafluoren-9-oneK₂CO₃MethanolRT24Good[10]
N-methyl benzyl amine[Cu(DMAP)₄I]I (1)DMAP-MethanolRT<1High[12]
BenzimidazoleCu₃(BTC)₂-Et₃N-Mild-High[11]
Experimental Protocol: Chan-Lam Coupling of 4-Cyanophenylboronic Acid with an Amine

Materials:

  • Amine (1.0 mmol)

  • 4-Cyanophenylboronic acid (1.5 mmol)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the amine, 4-cyanophenylboronic acid, and Cu(OAc)₂.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 24-72 hours), filter the mixture through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Conclusion

The Suzuki-Miyaura and Chan-Lam reactions are powerful tools for the functionalization of 4-cyanophenylboronic acid and its derivatives. The selection of the appropriate catalytic system is paramount for the success of these transformations. The protocols provided herein offer robust starting points for the synthesis of a wide range of compounds. For the specific substrate, this compound, optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results. It is recommended to start with the general conditions outlined and systematically screen different parameters to identify the ideal protocol for this particular molecule.

References

Application Notes and Protocols: 4-(2-Cyanophenylmethoxy)phenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1] The presence of the cyanophenylmethoxy group offers unique steric and electronic properties, enabling the exploration of novel chemical space in drug discovery. This functional moiety can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity. The biaryl motif is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, GPCR antagonists, and anti-inflammatory agents. These application notes provide a detailed protocol for the use of this compound in a typical Suzuki-Miyaura coupling reaction and illustrate its potential in the generation of bioactive molecules.

Data Presentation: Illustrative Bioactivity of a Synthesized Biaryl Compound

The following table presents hypothetical, yet representative, quantitative data for a novel biaryl compound synthesized using this compound. This data illustrates the typical information gathered during a drug discovery screening cascade for a kinase inhibitor.

Compound IDTarget KinaseIC50 (nM)Cell-based Proliferation Assay (GI50, µM)hERG Inhibition (% @ 10 µM)Metabolic Stability (t½, min, human liver microsomes)
Biaryl-1 Kinase X150.5< 10> 60
Staurosporine (Control)Pan-Kinase50.01N/A< 10

Biaryl-1 is a hypothetical compound synthesized via the protocol below.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X_Ln Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation Ar'B(OH)2 (Base) Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Catalyst Add Pd Catalyst and Ligand Inert_Atmosphere->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir (80-100 °C) Solvent->Heating Quench Cool and Dilute (EtOAc/Water) Heating->Quench Extraction Separate Layers and Extract Aqueous Phase Quench->Extraction Wash_Dry Wash with Brine, Dry over Na2SO4 Extraction->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization

Caption: General workflow for the synthesis and purification of a biaryl compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X ATP -> ADP Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation Biaryl_1 Biaryl-1 (Inhibitor) Biaryl_1->Kinase_X

References

Application Notes and Protocols: Reaction Kinetics of 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyanophenylmethoxy)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyanophenylmethoxy group. Boronic acids are crucial reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] They also serve as sensors for carbohydrates, enzyme inhibitors, and have applications in bioconjugation.[2] The cyanophenylmethoxy group can influence the electronic properties and reactivity of the boronic acid and provides a handle for further chemical modification.[4]

Understanding the reaction kinetics of this molecule is vital for optimizing reaction conditions, maximizing yields, minimizing byproducts, and elucidating reaction mechanisms.[1] These notes provide an overview of common reactions involving phenylboronic acids and detailed protocols for studying their kinetics, using this compound as a representative substrate.

Key Applications and Reaction Types

The reactivity of this compound is dominated by the boronic acid group. Key reactions include:

  • Suzuki-Miyaura Cross-Coupling: The most prominent reaction of arylboronic acids, used to synthesize biaryls and other complex organic structures.[1][3][5] The reaction kinetics are influenced by the choice of catalyst, ligand, base, and solvent.[4]

  • Boronate Ester Formation: A reversible reaction with diols, such as catechols, which is fundamental to their use as protecting groups and in sensing applications.[2][6] Kinetic studies can reveal the rates of esterification and hydrolysis.[6]

  • Oxidative Reactions: Arylboronic acids can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻) to yield phenols.[7] The kinetics of these reactions are relevant in the context of designing diagnostic probes for reactive oxygen species (ROS).[7]

Quantitative Data Presentation

Due to the lack of specific published kinetic data for this compound, the following tables present representative data for analogous phenylboronic acid reactions. These values serve as a baseline for experimental design.

Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction. [1]

Reaction: Phenylboronic Acid + Aryl Halide → Biphenyl Product (Pd-catalyzed)

Reaction Time (minutes)Aryl Halide Conversion (%)Product Formation (%)
000
152524
305554
608584
1209897
180>99>99

Table 2: Second-Order Rate Constants for Oxidation of Arylboronic Acids. [7]

Reaction: Arylboronic Acid + Oxidant → Phenolic Product

Oxidant SpeciesRepresentative Rate Constant (k, M⁻¹s⁻¹)Reaction Speed
Hydrogen Peroxide (H₂O₂)2.2Moderate
Hypochlorous Acid (HOCl)6.2 x 10³Fast
Peroxynitrite (ONOO⁻)1.6 x 10⁶Very Fast (Nearly a million times faster than H₂O₂)[7]

Table 3: Kinetic Parameters for Boronic Acid Binding with Sugars (Diols) at pH 7.4. [8]

Reaction: Arylboronic Acid + Sugar ⇌ Boronate Ester

SugarAssociation Rate Constant (k_on, M⁻¹s⁻¹)Dissociation Rate Constant (k_off, s⁻¹)Association Constant (K_a, M⁻¹)
D-Fructose2870.38755
D-Tagatose1690.36469
D-Glucose0.60.135

Experimental Protocols

Protocol 1: Monitoring Suzuki-Miyaura Coupling Kinetics via HPLC

This protocol describes how to monitor the consumption of reactants and the formation of the product in a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Internal standard (e.g., Naphthalene)

  • Quenching solvent (e.g., Acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), base (2.0 mmol), and the internal standard (0.5 mmol) in the chosen solvent system (10 mL).

  • Initiation: Degas the mixture and place it under an inert atmosphere (e.g., Argon). Add the palladium catalyst (1-2 mol%). Heat the reaction to the desired temperature (e.g., 80 °C) and start a timer. This is t=0.

  • Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120, 180 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[1]

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile to stop the catalytic cycle.[1]

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC.[1]

  • HPLC Analysis: Inject the prepared sample into the HPLC. Use a suitable gradient of solvents (e.g., water and acetonitrile) to separate the reactants, product, and internal standard. Monitor the elution using a UV detector at a wavelength where all components absorb.

  • Data Analysis: Integrate the peak areas of the reactants, product, and the internal standard. Calculate the concentration of each species at each time point relative to the internal standard. Plot the concentration of the reactant and product versus time to determine the reaction rate.

Protocol 2: Determining Kinetics of Boronate Ester Formation via Stopped-Flow Fluorescence Spectroscopy

This protocol is adapted for studying the rapid binding kinetics between a boronic acid and a diol, such as a sugar or catechol derivative.[8] This method is suitable when a change in fluorescence occurs upon binding.

Materials:

  • This compound

  • Fluorescent diol (e.g., Alizarin Red S) or a system where binding induces a fluorescent change.[6]

  • Buffered aqueous solution (e.g., Phosphate buffer, pH 7.4)

  • Stopped-flow spectrophotometer with fluorescence detection.

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the buffer. Prepare a separate solution of the fluorescent diol in the same buffer. The concentration of one reactant should be in large excess (pseudo-first-order conditions).[6]

  • Instrument Setup: Set up the stopped-flow instrument, ensuring the drive syringes are loaded with the reactant solutions. Set the excitation and emission wavelengths appropriate for the fluorescent probe.

  • Reaction Initiation and Monitoring: Rapidly mix the two solutions in the instrument's mixing chamber. The instrument will automatically start recording the fluorescence intensity immediately after mixing.[8]

  • The reaction is typically complete within seconds.[8]

  • Data Analysis: The change in fluorescence intensity over time is recorded. Fit the resulting kinetic trace to a single exponential function to determine the observed rate constant (k_obs).[6]

  • By varying the concentration of the excess reactant and plotting k_obs versus concentration, the individual association (k_on) and dissociation (k_off) rate constants can be determined.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to studying the reaction kinetics of this compound.

G start_node start_node process_node process_node decision_node decision_node output_node output_node A Reaction Setup (Boronic Acid, Reagents, Solvent) B Initiate Reaction (Add Catalyst / Heat) A->B C Take Aliquot at Time 't' B->C D Quench Reaction C->D E Prepare Sample for Analysis (Dilute, Filter) D->E F Analytical Measurement (HPLC, NMR, etc.) E->F G End of Timepoints? F->G G->C No H Data Analysis (Plot Concentration vs. Time) G->H Yes I Determine Rate Constants (k, Order, Activation Energy) H->I

Caption: General workflow for monitoring reaction kinetics.

G cycle_node cycle_node species_node species_node Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination prod Ar-Ar' (Product) ArPdArB->prod sub1 Ar-X (Aryl Halide) sub1->ArPdX sub2 [Ar'B(OH)3]⁻ (Activated Boronic Acid) sub2->ArPdArB

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a key building block in pharmaceutical and materials science research. The protocols are designed to be scalable and are based on established chemical principles, including the Williamson ether synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursors: 4-hydroxyphenylboronic acid and 2-cyanobenzyl bromide. The second, key step is the Williamson ether synthesis, which couples these two precursors to form the final product.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Purification A 4-Bromophenol B 4-Hydroxyphenylboronic acid A->B Borylation E This compound B->E C 2-Methylbenzonitrile D 2-Cyanobenzyl bromide C->D Bromination D->E Williamson Ether Synthesis F Purified Product E->F Recrystallization / Extraction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Precursor 1: 4-Hydroxyphenylboronic acid

This protocol is adapted from established methods for the synthesis of hydroxyphenylboronic acids.

Reaction Scheme:

4-Bromophenol → 4-Hydroxyphenylboronic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
4-Bromophenol173.0110.057.81.0
Magnesium Turnings24.311.5563.81.1
Iodine253.810.050.2Catalyst
Tetrahydrofuran (THF), anhydrous72.1160 L-Solvent
Trimethyl borate103.917.269.31.2
Hydrochloric Acid (6M)36.46As needed-For pH adjustment
Toluene92.1420 L-For extraction

Procedure:

  • Grignard Reagent Formation:

    • Charge a 100 L glass-lined reactor with magnesium turnings and a crystal of iodine.

    • Dry the reactor under vacuum with gentle heating.

    • Add 10 L of anhydrous THF.

    • In a separate vessel, dissolve 4-bromophenol in 50 L of anhydrous THF.

    • Slowly add approximately 10% of the 4-bromophenol solution to the magnesium suspension to initiate the Grignard reaction.

    • Once the reaction starts (as indicated by a temperature increase and color change), add the remaining 4-bromophenol solution dropwise over 2-3 hours, maintaining the reaction temperature below 40°C using a cooling jacket.

    • After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reactor to -60°C.

    • Slowly add trimethyl borate to the Grignard reagent solution over 1.5-2 hours, ensuring the temperature does not exceed -50°C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C.

    • Slowly quench the reaction by adding 20 L of 6M hydrochloric acid, keeping the temperature below 20°C.

    • Stir the mixture for 1 hour.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene (2 x 10 L).

    • Combine the organic layers and wash with brine (10 L).

    • Concentrate the organic phase under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a mixture of toluene and heptane to yield pure 4-hydroxyphenylboronic acid.

Expected Yield: 70-80%

Synthesis of Precursor 2: 2-Cyanobenzyl bromide

This protocol is based on the radical bromination of 2-methylbenzonitrile.[1][2] Caution: 2-Cyanobenzyl bromide is a lachrymator and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[3]

Reaction Scheme:

2-Methylbenzonitrile → 2-Cyanobenzyl bromide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-Methylbenzonitrile117.1510.085.41.0
N-Bromosuccinimide (NBS)177.9816.089.91.05
Azobisisobutyronitrile (AIBN)164.210.74.30.05
Carbon Tetrachloride (CCl4)153.8280 L-Solvent
Cyclohexane84.1640 L-For recrystallization

Procedure:

  • Reaction Setup:

    • Charge a 100 L reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet with 2-methylbenzonitrile and carbon tetrachloride.

    • Add N-bromosuccinimide and AIBN to the mixture.

  • Bromination:

    • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere.

    • Maintain reflux for 4-6 hours. Monitor the reaction progress by GC-MS.

    • If the reaction is incomplete, an additional portion of AIBN can be added.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

    • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 L) and then with water (20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude 2-cyanobenzyl bromide from cyclohexane to yield a crystalline solid.[1]

Expected Yield: 60-70%

Scale-Up Synthesis of this compound

This protocol details the Williamson ether synthesis for the final product.[4][5][6]

G reagents 4-Hydroxyphenylboronic acid 2-Cyanobenzyl bromide K2CO3 DMF reactor 100 L Reactor 80-90°C, 6-8 hours reagents->reactor Charge workup Quench with Water Extract with Ethyl Acetate reactor->workup Reaction Completion purification Acid-Base Extraction Recrystallization workup->purification Crude Product product This compound purification->product Purified Product

References

Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are projected based on the known functionalities of the phenylboronic acid moiety and the cyanophenyl group. As of the latest literature review, specific experimental data for 4-(2-Cyanophenylmethoxy)phenylboronic acid in materials science applications is not widely available. These notes, therefore, serve as a theoretical guide to stimulate research and exploration of this compound's potential.

Introduction to this compound

This compound is a bifunctional organic compound featuring a phenylboronic acid group and a 2-cyanophenylmethoxy substituent. This unique combination suggests a range of potential applications in materials science, leveraging the established reactivity of boronic acids in cross-coupling reactions and the influence of the cyano- and ether-containing side chain on material properties.

The phenylboronic acid moiety is a versatile functional group, well-known for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern polymer and small molecule synthesis.[1][2] Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them valuable for developing sensors and stimuli-responsive materials.[3]

The 2-cyanophenylmethoxy group is anticipated to influence the electronic, optical, and morphological characteristics of resulting materials. The cyano group is strongly electron-withdrawing, which can impact the electronic properties of conjugated systems, while the flexible ether linkage can affect solubility, processability, and molecular packing.

Potential Applications in Materials Science

Based on its structural features, this compound is a promising candidate for the development of:

  • Organic Light-Emitting Diodes (OLEDs): As a building block for emissive or charge-transporting layers. The cyanophenyl group can be used to tune the electronic properties and enhance the performance of OLED materials.[2]

  • Functional Polymers and Conjugated Materials: For use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling reaction is a key method for synthesizing the required conjugated polymer backbones.[2]

  • Chemosensors: The boronic acid group can act as a recognition site for diol-containing molecules, such as sugars. The cyanophenylmethoxy group could serve as a signaling unit or modulate the binding affinity and selectivity.

  • Stimuli-Responsive Materials: Phenylboronic acid-containing polymers can exhibit responsiveness to changes in pH or the presence of specific diols, leading to applications in drug delivery and smart materials.[3]

Key Physicochemical and Safety Data

A summary of relevant data for analogous compounds is presented below. Researchers should perform their own characterization for this compound.

PropertyValue (for 4-Cyanophenylboronic acid)Reference
Molecular FormulaC7H6BNO2[4]
Molecular Weight146.94 g/mol [4]
AppearanceWhite to yellow powder[5]
Melting Point>350 °C (lit.)[5]

Safety Information (Based on 4-Cyanophenylboronic acid): May cause skin and serious eye irritation. May be harmful if swallowed or in contact with skin.[6] Appropriate personal protective equipment (PPE) should be worn when handling this compound.

Experimental Protocols (Projected)

The following are hypothetical protocols for the use of this compound in materials synthesis. These should be adapted and optimized by researchers.

Protocol 4.1: Synthesis of a Conjugated Co-polymer for Organic Electronics via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a co-polymer of this compound with a dibromo-aromatic co-monomer.

Materials:

  • This compound

  • Diaromatic dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene, water)

  • Phase-transfer catalyst (e.g., Aliquat 336)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the dibromo-aromatic co-monomer (1.0 equivalent), and the palladium catalyst (0.01-0.05 equivalents).

  • Add the base (2.0-3.0 equivalents) and the phase-transfer catalyst.

  • De-gas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).

  • Add the de-gassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Gel Permeation Chromatography (GPC) to follow the increase in molecular weight).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and wash it with appropriate solvents to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

  • Characterize the polymer using techniques such as GPC, NMR spectroscopy, UV-Vis spectroscopy, and cyclic voltammetry to determine its molecular weight, structure, optical, and electronic properties.

Diagram of Experimental Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification cluster_analysis Characterization reagents Combine Reactants: - Boronic Acid - Dihalo-monomer - Pd Catalyst - Base degas De-gas and add Solvent reagents->degas heat Heat and Stir under Inert Gas degas->heat Start Reaction precipitate Precipitate in Non-solvent heat->precipitate Reaction Complete filter_wash Filter and Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry analysis Analyze Properties: - GPC - NMR - UV-Vis - CV dry->analysis

Caption: Workflow for the synthesis of a conjugated polymer.

Signaling Pathways and Logical Relationships

Diagram of Structure-Property Relationship

The following diagram illustrates the logical relationship between the chemical structure of this compound and the potential properties of materials synthesized from it.

Structure_Property cluster_molecule This compound cluster_properties Resulting Material Properties cluster_applications Potential Applications boronic_acid Phenylboronic Acid Group reactivity Suzuki Coupling Reactivity Diol Recognition boronic_acid->reactivity cyano_group 2-Cyanophenylmethoxy Group electronic Tuned Electronic Properties (via Cyano Group) cyano_group->electronic morphology Modified Solubility & Film Morphology (via Ether Linkage) cyano_group->morphology polymers Functional Polymers reactivity->polymers sensors Chemosensors reactivity->sensors oled OLEDs electronic->oled electronic->polymers morphology->oled morphology->polymers

Caption: Influence of functional groups on material properties.

These notes are intended to provide a foundational understanding and a starting point for the investigation of this compound in materials science. Experimental validation is essential to confirm these projected applications and protocols.

References

Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a phenylboronic acid moiety and a cyanophenylmethoxy group, offers a valuable platform for molecular functionalization. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This allows for the facile introduction of the 4-(2-Cyanophenylmethoxy)phenyl group into a wide array of organic scaffolds. The cyanophenylmethoxy portion of the molecule presents opportunities for further chemical modification or can act as a key pharmacophore. Phenylboronic acid derivatives are increasingly utilized in drug discovery for their potential to enhance potency and improve pharmacokinetic profiles of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in molecular functionalization.

Applications

The functionalization of molecules with this compound opens avenues for the development of novel compounds in several key research areas:

  • Drug Discovery: The incorporation of this moiety can be a crucial step in the synthesis of innovative therapeutic agents.[1] While specific applications of molecules functionalized with this exact boronic acid are not extensively documented, the structurally related (5-cyanopyridin-3-yl)methoxy moiety has been identified as a key component in potent inhibitors of the programmed cell death-1/programmed cell death ligand-1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy.[2] This suggests that molecules functionalized with this compound could be explored as potential modulators of this or other biological pathways.

  • Organic Synthesis: As a bifunctional building block, it serves as a valuable tool for the construction of complex organic molecules. The boronic acid allows for predictable and efficient coupling with aryl or vinyl halides, while the cyano group can be retained or transformed into other functional groups such as amines or carboxylic acids.

  • Materials Science: Phenylboronic acids are used in the development of sensors and functional polymers.[3] The specific properties imparted by the 2-cyanophenylmethoxy group could be exploited in the design of novel materials with unique optical or electronic characteristics.

Experimental Protocols

The following protocols are generalized procedures for the functionalization of molecules using this compound via the Suzuki-Miyaura cross-coupling reaction. Note: These are starting-point protocols and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized molecule.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst, Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Functionalized Product purify->product

Fig. 1: Suzuki-Miyaura Coupling Workflow.

Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data for the Suzuki-Miyaura coupling of various aryl bromides with this compound. Note: Actual yields are substrate and condition dependent and require experimental determination.

EntryAryl Bromide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene1001285
23-BromopyridinePdCl₂(dppf) (2)Cs₂CO₃Dioxane901678
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100892
4Methyl 4-bromobenzoatePd(PPh₃)₄ (3)K₂CO₃DMF1101081

Catalytic Cycle and Potential Biological Pathway

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.

G cluster_reactants pd0 Pd(0)L2 pd2_1 Ar-Pd(II)-X L2 pd0->pd2_1 Oxidative Addition pd2_2 Ar-Pd(II)-Ar' L2 pd2_1->pd2_2 Transmetalation pd2_2->pd0 Reductive Elimination product Ar-Ar' arx Ar-X boronic Ar'-B(OR)2 base Base

Fig. 2: Suzuki-Miyaura Catalytic Cycle.
Hypothetical PD-1/PD-L1 Inhibition Pathway

Based on structurally similar compounds, molecules functionalized with this compound could potentially act as inhibitors of the PD-1/PD-L1 interaction. This interaction is a key immune checkpoint that cancer cells exploit to evade the immune system.

G cluster_cells TCell T-Cell PD1 PD-1 Receptor CancerCell Cancer Cell PDL1 PD-L1 Ligand PD1->PDL1 Interaction ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion leads to Inhibitor Functionalized Molecule Inhibitor->PDL1 Blocks Interaction TCellActivation T-Cell Activation TumorCellDeath Tumor Cell Death TCellActivation->TumorCellDeath

Fig. 3: PD-1/PD-L1 Inhibition Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and detailed protocols to help you optimize the reaction yield when using 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings are common and can often be resolved by systematically evaluating several key parameters. Start by assessing the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts must be reduced in situ to the active Pd(0) species. If you suspect catalyst deactivation, consider using a fresh batch or a more robust precatalyst.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality:

    • Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to protodeboronation, especially under harsh basic conditions or in the presence of excess water.[3] It is advisable to use the boronic acid from a reliable source and store it under appropriate conditions.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[3] Aryl chlorides are more challenging and typically require more specialized and highly active catalyst systems.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature are all interconnected and can significantly influence the reaction outcome. These factors should be systematically screened to find the optimal conditions for your specific substrates.

Q2: I am observing significant side products in my reaction. What are the likely culprits and how can I minimize them?

A2: The two most common side reactions in Suzuki-Miyaura coupling are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with boronic acids, particularly those with electron-withdrawing groups, and can be exacerbated by high temperatures and strong aqueous bases.[3]

    • Mitigation Strategies:

      • Use milder bases such as K₃PO₄ or Cs₂CO₃.[3]

      • Consider running the reaction under anhydrous conditions if compatible with your system.[3]

      • Protect the boronic acid by converting it to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly in situ.[3]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[5]

    • Mitigation Strategies:

      • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[5]

      • Using a Pd(0) source directly can sometimes reduce homocoupling compared to a Pd(II) precatalyst that requires in situ reduction.

Q3: The steric hindrance from the 2-cyanophenylmethoxy group seems to be affecting my reaction. What conditions are recommended for sterically hindered substrates?

A3: Steric hindrance, particularly from ortho-substituents on either coupling partner, can significantly slow down the reaction.[1][6][7] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for promoting the coupling of sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

  • Higher Temperatures: While higher temperatures can sometimes lead to degradation, they are often required to overcome the activation energy barrier for sterically demanding couplings. A careful screening of the temperature profile is recommended.

  • Choice of Base and Solvent: For sterically hindered couplings, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. The solvent system may also need to be optimized to ensure adequate solubility of all components at the reaction temperature.[5]

Experimental Protocols

The following protocols are generalized procedures for a Suzuki-Miyaura coupling reaction and subsequent purification. These should be considered as a starting point and may require optimization for your specific aryl halide and reaction scale.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with this compound.

Materials and Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or a more specialized catalyst system for challenging substrates)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3 mol%) and the degassed solvent.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1][8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][8]

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate). The choice of eluent will depend on the polarity of the product.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.[9][10]

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.[11][12][13][14][15]

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[11]

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal recovery.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12][13]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide examples of reaction conditions that can be screened for the optimization of your Suzuki-Miyaura coupling reaction. The optimal conditions will be specific to your substrates.

Table 1: Screening of Reaction Parameters for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane11012
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9016
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF10012

Note: This table presents a set of starting conditions for optimization. The catalyst, ligand, base, solvent, and temperature may all need to be varied to achieve the best yield.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the troubleshooting and execution of Suzuki-Miyaura coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar-B(OH)₃]⁻ (from Boronic Acid + Base) PdII_Ar R¹-Pd(II)L₂-R² Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality - Boronic Acid Stability - Aryl Halide Purity - Solvent (Anhydrous, Degassed) - Base Purity Start->CheckReagents CheckCatalyst 2. Assess Catalyst System - Catalyst/Precatalyst Activity - Ligand Integrity (if applicable) - Correct Catalyst/Ligand Ratio CheckReagents->CheckCatalyst Reagents OK CheckConditions 3. Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Adequate Stirring? CheckCatalyst->CheckConditions Catalyst OK AnalyzeSideProducts 4. Analyze Side Products - Protodeboronation? - Homocoupling? CheckConditions->AnalyzeSideProducts Setup OK Optimize 5. Systematically Optimize - Screen Bases - Screen Solvents - Screen Catalysts/Ligands - Vary Temperature AnalyzeSideProducts->Optimize Side Products Identified Success Improved Yield Optimize->Success

Figure 2: Troubleshooting Logic for Low Reaction Yield.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Extraction) Crude->Workup CrudeProduct Crude Organic Product Workup->CrudeProduct IsSolid Is the product solid? CrudeProduct->IsSolid Chromatography Flash Column Chromatography IsSolid->Chromatography No (or impure solid) Recrystallization Recrystallization IsSolid->Recrystallization Yes PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct

Figure 3: General Purification Strategy.

References

Technical Support Center: Troubleshooting Failed Reactions of 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Cyanophenylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this specialized boronic acid. The unique substitution pattern of this molecule, featuring an ortho-cyano group within the benzyl ether moiety, can present specific challenges in common cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes?

A1: Failed or low-yielding Suzuki-Miyaura reactions with this substrate can often be attributed to a combination of factors related to its specific chemical structure. The primary challenges are the electronic deactivation by the electron-withdrawing cyano group and potential steric hindrance from the ortho-substituted benzylic ether. Key areas to investigate include:

  • Sub-optimal Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically deactivated boronic acid.

  • Ineffective Base: The base plays a crucial role in the transmetalation step. An inappropriate choice of base (either too weak or too strong) can lead to reaction failure.

  • Protodeboronation (Hydrolysis): Boronic acids, especially those with electron-withdrawing groups, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction that consumes the starting material.

  • Poor Reagent Quality or Stability: The boronic acid may have degraded during storage. It is also possible that other reagents, such as the solvent or base, are not of sufficient purity or are hydrated.

  • Inadequate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for this specific substrate.

Q2: I am observing a significant amount of a side product that appears to be 2-((4-hydroxyphenyl)methoxy)benzonitrile. What is happening?

A2: The formation of 2-((4-hydroxyphenyl)methoxy)benzonitrile indicates that protodeboronation (hydrolysis) of your this compound is occurring. This is a common issue with electron-deficient boronic acids.[1]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Water is a key component in the protodeboronation pathway. Ensure all solvents and reagents are rigorously dried.

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF.

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.

  • Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For a challenging substrate like this compound, it is advisable to start with conditions known to be effective for sterically hindered and electron-deficient boronic acids. A good starting point would be to use a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.

Recommended Starting Conditions:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and are effective for hindered substrates.[2]
Base K₃PO₄ or Cs₂CO₃Moderately strong bases that are often effective while minimizing protodeboronation.
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂OBiphasic solvent systems are common for Suzuki couplings. Anhydrous solvents can also be explored to minimize protodeboronation.
Temperature 80-100 °CA good starting temperature range. May need to be optimized.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and phosphine ligands.

Experimental Protocols

The following is a hypothetical, detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this compound with a generic aryl bromide. This protocol is based on best practices for challenging couplings and should be optimized for specific substrates.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Preparation: In a separate dry vial under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Add a small amount of anhydrous toluene and stir for 10-15 minutes until a homogeneous solution is formed.

  • Reagent Addition: Add the catalyst solution to the reaction vessel containing the solids.

  • Solvent Addition: Add anhydrous toluene and degassed water to the reaction vessel to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide). A common solvent ratio is 4:1 toluene:water.

  • Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions

The following diagram illustrates a logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions with this compound.

Troubleshooting_Workflow Start Reaction Failed (Low to No Yield) Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid purity (check for degradation) - Aryl halide purity - Solvent dryness - Base quality Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions - Inert atmosphere maintained? - Degassing of solvents sufficient? - Correct temperature? Check_Reagents->Check_Conditions Reagents OK Success Successful Reaction Check_Reagents->Success Issue Found & Corrected Optimize_Catalyst 3. Optimize Catalyst System - Try bulky, electron-rich ligands (SPhos, XPhos) - Use a pre-catalyst - Increase catalyst loading Check_Conditions->Optimize_Catalyst Conditions OK Check_Conditions->Success Issue Found & Corrected Optimize_Base 4. Optimize Base - Switch to a different base (K3PO4, Cs2CO3, KF) - Ensure base is finely powdered and anhydrous Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Success Improvement Seen Address_Deboronation 5. Address Protodeboronation - Use anhydrous solvents - Convert to boronic ester (pinacol) - Lower reaction temperature Optimize_Base->Address_Deboronation No Improvement Optimize_Base->Success Improvement Seen Address_Deboronation->Success Improvement Seen

Caption: A step-by-step guide to troubleshooting failed Suzuki-Miyaura reactions.

Generalized Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. Understanding this cycle is fundamental to troubleshooting reaction failures.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar-B(OR)2 + Base PdII_Both R-Pd(II)L_n-Ar Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 - R-Ar Product Coupled Product (R-Ar) RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Reactions with 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(2-Cyanophenylmethoxy)phenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the boronic acid group with a hydrogen atom. What is this side product and how can I minimize its formation?

A1: This is a common side product resulting from protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond. Arylboronic acids with electron-withdrawing groups, such as the cyano group in this compound, are particularly susceptible to this side reaction.[1] The presence of water and a strong base in the reaction mixture can accelerate this process.[2]

Troubleshooting Protodeboronation:

  • Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Select a Milder Base: Strong bases can promote protodeboronation.[2] Consider switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. The ester acts as a slow-release source of the boronic acid, keeping its concentration low throughout the reaction and minimizing the rate of protodeboronation.

  • Optimize Catalyst System: A more active palladium catalyst and ligand combination can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction.[1]

Q2: My reaction is producing a symmetrical biaryl, which appears to be a dimer of my boronic acid. What is this side product and what causes it?

A2: This side product is the result of homocoupling , where two molecules of the boronic acid react with each other. This is another common side reaction in Suzuki-Miyaura coupling.[3] Homocoupling can be promoted by the presence of oxygen in the reaction mixture or by the palladium catalyst, especially if a Pd(II) precatalyst is used without efficient reduction to the active Pd(0) species.[2]

Troubleshooting Homocoupling:

  • Thoroughly Degas Solvents: Oxygen can promote the homocoupling of boronic acids.[3] Ensure that all solvents are properly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.

  • Use a Pd(0) Catalyst: While Pd(II) precatalysts are common, they require in situ reduction to the active Pd(0) species. This reduction can sometimes lead to the formation of species that promote homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.

Q3: I am concerned about the stability of the benzylic ether linkage in this compound under the reaction conditions. Is cleavage of this ether a common side product?

A3: Cleavage of benzylic ethers is a known transformation, typically achieved via hydrogenolysis with a palladium catalyst and a hydrogen source (e.g., H₂ gas).[4][5] Standard Suzuki-Miyaura conditions do not include an external hydrogen source. While palladium catalysts are used, cleavage of the benzylic ether is not considered a common side product in the absence of a reductant.

However, under certain conditions, such as with specific catalysts like Pd(OH)₂/C or in the presence of a hydrogen donor within the reaction mixture (e.g., certain solvents or additives), oxidative cleavage or transfer hydrogenolysis could potentially occur, though this is less common.[6][7] If you suspect ether cleavage, it would manifest as the formation of 4-hydroxyphenylboronic acid and 2-cyanobenzyl derivatives.

Preventative Measures:

  • Avoid potential hydrogen-donating solvents if this side reaction is a concern.

  • Use standard palladium precatalysts like Pd(OAc)₂ or PdCl₂(dppf) rather than catalysts known for hydrogenolysis.

Q4: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the general troubleshooting steps I should take?

A4: Low yields in Suzuki-Miyaura reactions can stem from a variety of factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yields:

  • Verify Reagent Quality:

    • Boronic Acid: Ensure the this compound is pure and has not degraded. Consider converting it to a more stable pinacol ester.

    • Aryl Halide: Check the purity of your coupling partner.

    • Catalyst and Ligand: Use a fresh, active catalyst and ligand. Some palladium sources can degrade over time.[6]

    • Base and Solvent: Ensure the base is of high purity and the solvent is anhydrous and properly degassed.[8]

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature can vary. Too low may result in a sluggish reaction, while too high can promote side reactions and catalyst decomposition.

    • Concentration: Ensure the reaction is not too dilute.

    • Stirring: Vigorous stirring is crucial, especially for heterogeneous mixtures.

  • Analyze for Side Products:

    • Use techniques like LC-MS or crude NMR to identify the major side products. This will help you diagnose the primary issue (e.g., protodeboronation, homocoupling).

  • Systematic Component Screening:

    • Catalyst/Ligand: Screen different palladium precatalysts and phosphine ligands. Bulky, electron-rich ligands are often effective.[1]

    • Base: Test a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Solvent: Evaluate different solvent systems (e.g., dioxane/water, toluene/water, DMF).

Data Presentation

Side ProductCommon NameLikely CausesMitigation Strategies
4-(2-Cyanophenylmethoxy)benzeneProtodeboronation ProductPresence of water; strong base; electron-withdrawing cyano group.[1][2]Use anhydrous conditions; use a milder base; convert boronic acid to an ester.
1,1'-Biphenyl, 4,4'-bis(2-cyanophenylmethoxy)-Homocoupling ProductPresence of oxygen; inefficient reduction of Pd(II) precatalyst.[2][3]Thoroughly degas solvents; maintain an inert atmosphere; use a Pd(0) catalyst.
4-Hydroxyphenylboronic acidEther Cleavage ProductPotential hydrogen source in the reaction; specific catalysts (less common).[6][7]Avoid hydrogen-donating solvents; use standard Pd catalysts.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand (if required).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

Side_Reactions A This compound C Desired Product (Ar-Ar') A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) D Protodeboronation Product (Ar'-H) A->D Protodeboronation (H₂O, Base) E Homocoupling Product (Ar'-Ar') A->E Homocoupling (O₂, Pd) F Ether Cleavage Product (HO-Ar'-B(OH)2) A->F Ether Cleavage (Potential H-donor) B Aryl Halide (Ar-X) B->C Suzuki-Miyaura Coupling (Pd Catalyst, Base)

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions 2. Review Reaction Conditions (Degassing, Temperature, Stirring) check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts protodeboronation Protodeboronation Identified analyze_byproducts->protodeboronation homocoupling Homocoupling Identified analyze_byproducts->homocoupling optimize 4. Systematically Optimize (Screen Ligands, Bases, Solvents) analyze_byproducts->optimize No clear major byproduct protodeboronation->optimize Implement mitigation strategies homocoupling->optimize Implement mitigation strategies success Improved Yield optimize->success

References

Technical Support Center: Purification of Products from 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 4-(2-Cyanophenylmethoxy)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: When encountering low to no yield in a Suzuki-Miyaura coupling, a systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst and ligands are active. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas all solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing degradation of the starting materials or products.[1][2] For anhydrous reactions, ensure the base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential.[1]

Q2: I am observing significant homocoupling of this compound. How can this side reaction be minimized?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[1] To minimize this:

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and continue to maintain a positive pressure of the inert gas throughout the reaction.

  • Control Reaction Temperature: Sometimes, lowering the reaction temperature can reduce the rate of homocoupling relative to the desired cross-coupling.

  • Use a More Active Catalyst System: A highly active catalyst can promote the desired cross-coupling at a faster rate than homocoupling.

Q3: What are the best practices for the storage and handling of this compound?

Q4: Are there alternative coupling partners to boronic acids that I can use?

A4: Yes, potassium trifluoroborates and organoboranes or boronate esters can be used in place of boronic acids in Suzuki-Miyaura coupling reactions.[3] These alternatives may offer different stability and reactivity profiles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Difficulty removing residual palladium catalyst - Incomplete precipitation of the catalyst.- Catalyst is finely dispersed in the product.- After the reaction, consider a filtration step through a pad of Celite® to remove the heterogeneous catalyst.- For homogeneous catalysts, an aqueous wash with a solution of a thiol-containing scavenger resin may be effective.- If the product is stable to it, a dilute aqueous acid wash can sometimes help remove palladium residues.
Product co-elutes with starting boronic acid or its homocoupled product during column chromatography - Similar polarities of the product and impurities.- Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization of the crude product before chromatography can help remove a significant portion of the impurities.
Product degradation on silica gel column - The product may be sensitive to the acidic nature of silica gel.- Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase.- Use a different purification technique such as preparative HPLC with a C18 column or recrystallization.
Low recovery after recrystallization - The product is too soluble in the chosen solvent.- The incorrect solvent or solvent mixture was used.- Perform small-scale solubility tests to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.- Consider using a binary or ternary solvent system to fine-tune the solubility.- Ensure the hot solution is allowed to cool slowly to promote the formation of pure crystals.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of dioxane and water). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Add Boronic Acid, Aryl Halide, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent_Catalyst Add Degassed Solvent & Palladium Catalyst Inert->Solvent_Catalyst Heat Heat and Stir Solvent_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.

Purification_Troubleshooting cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Crude_Product Crude Product Co_elution Co-elution of Impurities? Crude_Product->Co_elution Low_Recovery Low Recovery? Crude_Product->Low_Recovery Optimize_Solvent Optimize Solvent System Co_elution->Optimize_Solvent Yes Pure_Product_Chrom Pure Product Co_elution->Pure_Product_Chrom No Change_Stationary_Phase Change Stationary Phase Optimize_Solvent->Change_Stationary_Phase Change_Stationary_Phase->Pure_Product_Chrom Solvent_Screen Perform Solvent Screen Low_Recovery->Solvent_Screen Yes Pure_Product_Recryst Pure Product Low_Recovery->Pure_Product_Recryst No Slow_Cooling Ensure Slow Cooling Solvent_Screen->Slow_Cooling Slow_Cooling->Pure_Product_Recryst

Caption: Decision-making workflow for troubleshooting purification issues.

References

how to prevent deboronation of 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Cyanophenylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, specifically its susceptibility to deboronation. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to help ensure the integrity of your compound and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant issue for my experiments?

A1: Deboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is cleaved from the aryl ring and replaced with a hydrogen atom (protodeboronation) or a hydroxyl group (oxidative deboronation).[1][2] This is a significant issue because it consumes your starting material, leading to lower yields in subsequent reactions like Suzuki-Miyaura cross-couplings.[3] The resulting deboronated impurity, 2-((4-bromophenyl)methoxy)benzonitrile, can also complicate purification processes.

Q2: What are the primary factors that cause the deboronation of this compound?

A2: Several factors can induce deboronation. The most common are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the reaction.[1][4] Basic conditions are particularly problematic as they generate the more reactive arylboronate anion.[3][5]

  • Presence of Water: Water acts as a proton source for protodeboronation.[4][6]

  • Oxygen: The presence of atmospheric oxygen or other reactive oxygen species can lead to oxidative deboronation.[2][7]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition.[8][9]

  • Transition Metals: Certain metal catalysts or additives, such as copper, can mediate deboronation under specific conditions.[8]

  • Light: UV irradiation can also promote deboronation.[1]

Q3: How does pH specifically affect the stability of my boronic acid?

A3: The stability of arylboronic acids is highly pH-dependent. At high pH, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻).[4] This boronate anion is significantly more susceptible to protodeboronation, which is why reactions run under strongly basic conditions (e.g., many Suzuki-Miyaura couplings) are at high risk.[3][5] Conversely, strongly acidic conditions can also promote deboronation through an acid-catalyzed pathway.[4] Many simple arylboronic acids exhibit maximum stability in neutral or slightly acidic solutions (around pH 5-7).[4][10]

Q4: What are the ideal storage and handling conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[6][11] Boronic acids are often hygroscopic and sensitive to air.[11][12] Always handle the solid in a well-ventilated area or glovebox, and use anhydrous, degassed solvents when preparing solutions.[6][12]

Q5: Should I take special precautions when using this boronic acid in a Suzuki-Miyaura coupling reaction?

A5: Yes. Given the propensity for deboronation under basic conditions, several precautions are recommended. These include using anhydrous and deoxygenated solvents, minimizing reaction time and temperature, and carefully selecting the base.[6][8] A highly effective strategy is to use a more stable boronate ester, such as a pinacol or MIDA ester, which acts as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[3][4][13]

Q6: How can I confirm if my sample has undergone deboronation?

A6: You can detect deboronation using standard analytical techniques.

  • NMR Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in place of the carbon formerly attached to the boron atom.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive method to detect the deboronated byproduct, which will have a different retention time and a mass corresponding to the loss of the B(OH)₂ group and the addition of a proton.

Section 2: Troubleshooting Guide

Symptom / IssuePotential CauseRecommended Solution / Prevention Strategy
Low or no yield in cross-coupling reaction Deboronation of starting material: The boronic acid may have degraded during storage or in the reaction mixture before coupling could occur.1. Verify Starting Material Purity: Check the purity of the boronic acid by LC-MS or NMR before use. 2. Optimize Reaction Conditions: Use anhydrous, degassed solvents; run the reaction under an inert atmosphere.[6] 3. Use a Boronate Ester: Convert the acid to a more stable pinacol or MIDA ester for a slow-release approach.[4][13]
Significant deboronated byproduct observed by LC-MS or NMR Harsh Reaction Conditions: The combination of base, solvent (especially with water), and temperature is promoting protodeboronation.[3][8][9]1. Screen Weaker Bases: Test milder bases (e.g., K₃PO₄, K₂CO₃, organic bases) instead of strong hydroxides. 2. Lower Temperature: Run the reaction at the lowest effective temperature.[8] 3. Minimize Water Content: Use anhydrous solvents. If an aqueous phase is required, minimize the water ratio.[6] 4. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.[6]
Inconsistent reaction results Starting material degradation: The boronic acid is degrading on the shelf due to improper storage.1. Improve Storage Protocol: Store the solid in a desiccator under an inert atmosphere in a cool, dark place.[11][12] 2. Aliquot the Reagent: Store the boronic acid in small, single-use aliquots to avoid repeated exposure of the bulk material to air and moisture. 3. Purify Before Use: If degradation is suspected, consider a purification step like recrystallization.[14]
Formation of phenolic byproduct Oxidative Deboronation: The compound is reacting with oxygen.1. Degas Solvents Thoroughly: Sparge all solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use. 2. Maintain Inert Atmosphere: Ensure the reaction flask is properly sealed and maintained under a positive pressure of an inert gas.

Section 3: Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Upon receipt, store the container of this compound in a freezer (-20°C) or refrigerator (~4°C), inside a desiccator. For long-term storage, backfill the container with an inert gas like argon before sealing.

  • Handling Solid: Handle the solid material in a glovebox or on a bench with a steady stream of inert gas. Minimize the time the container is open to the atmosphere.

  • Preparing Solutions: Use only anhydrous, degassed solvents. To degas a solvent, bubble argon or nitrogen through it for at least 20 minutes prior to use. Prepare solutions immediately before they are needed. Do not store solutions for extended periods unless their stability under those conditions has been verified.

Protocol 2: General Method for Suzuki-Miyaura Coupling to Minimize Deboronation
  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), this compound (or its pinacol ester, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Remove the sealed reaction vessel from the glovebox. Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or a 10:1 mixture with water) via syringe.[6]

  • Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heating: Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.[6] Aim for the lowest possible temperature and shortest time required for full conversion.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with a standard aqueous work-up.

Section 4: Data Presentation

The stability of arylboronic acids is highly dependent on environmental and experimental parameters. The following table summarizes general trends and provides recommendations.

Table 1: Influence of Key Parameters on Arylboronic Acid Stability

ParameterConditionEffect on Stability of Ar-B(OH)₂Recommendation
pH High (>10)Strong acceleration of protodeboronation.[3][5]Use milder bases (e.g., K₃PO₄) or buffer the system if possible.
Low (<4)Acid-catalyzed protodeboronation can occur.[1][4]Maintain pH in the neutral to mildly acidic range for storage.
Neutral (6-8)Generally the region of highest stability for many arylboronic acids.[4]Ideal for long-term storage in solution (if necessary).
Temperature High (>80 °C)Significantly increases the rate of all decomposition pathways.[8]Use the lowest feasible reaction temperature. Store at low temperatures.
Solvent Protic (Water, Alcohols)Provides a proton source, facilitating protodeboronation.[6]Use anhydrous solvents. Minimize the amount of water if required as a co-solvent.
Atmosphere Air (Oxygen)Can lead to oxidative deboronation, forming phenols.[2][7]Store and handle under an inert atmosphere (N₂ or Ar). Use degassed solvents.

Section 5: Visual Guides

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting deboronation issues.

DeboronationPathways A This compound Ar-B(OH)₂ B Arylboronate Anion [Ar-B(OH)₃]⁻ A->B OH⁻ (High pH) C Protodeboronation Product Ar-H A->C H⁺ (Acid-Catalyzed) D Oxidative Deboronation Product Ar-OH A->D [O] / ROS B->A H⁺ B->C H₂O (Proton Source) [Base-Catalyzed] caption Key deboronation pathways for arylboronic acids.

Caption: Key deboronation pathways for arylboronic acids.

References

improving the solubility of 4-(2-Cyanophenylmethoxy)phenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(2-Cyanophenylmethoxy)phenylboronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing a solid precipitate in my reaction mixture. What could be the cause?

A2: A precipitate could be unreacted this compound due to poor solubility in the chosen solvent system. Another possibility is the formation of boroxines, which are cyclic anhydrides that can form from boronic acids, particularly at elevated temperatures, and are often less soluble.[3]

Q3: Can I use water as a co-solvent to improve the solubility of my boronic acid?

A3: Yes, using a co-solvent system, such as dioxane/water or THF/water, is a common strategy to improve the solubility of boronic acids and the inorganic bases used in reactions like the Suzuki-Miyaura coupling.[4][5] However, the presence of water can also promote side reactions like protodeboronation, so the amount of water should be carefully optimized.[6]

Q4: How does pH affect the solubility and stability of this compound?

A4: The pH of the reaction medium is critical. Basic conditions are generally required for Suzuki-Miyaura coupling to activate the boronic acid by forming the more nucleophilic boronate species ([ArB(OH)₃]⁻).[7] This can also increase the solubility of the boronic acid. However, excessively high pH can accelerate the decomposition of the boronic acid through protodeboronation.[7]

Q5: Are there alternative forms of the boronic acid I can use to improve solubility and stability?

A5: Yes. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly improve its solubility in organic solvents and enhance its stability.[8][9] These esters can act as a source of the boronic acid in situ during the reaction.[9]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility problems encountered with this compound during chemical reactions.

Issue 1: Incomplete Dissolution of this compound
  • Possible Cause: The solvent system is not optimal for this specific boronic acid.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of the boronic acid in various solvents commonly used for the intended reaction (e.g., dioxane, THF, DMF, toluene, ethanol).

    • Co-solvent Addition: If using a non-polar solvent, try adding a polar aprotic co-solvent. For reactions like Suzuki-Miyaura coupling, a mixture of dioxane/water or THF/water is often effective.[4][5]

    • Temperature Increase: Gently warming the mixture can increase the solubility of the boronic acid. However, be cautious as prolonged heating can lead to decomposition or boroxine formation.[3]

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.

Issue 2: Reaction Fails to Proceed or Gives Low Yield Despite Apparent Dissolution
  • Possible Cause: While the boronic acid may appear to dissolve, its concentration in the solution phase might be too low for an efficient reaction. Alternatively, the boronic acid may be decomposing.

  • Troubleshooting Steps:

    • Base Selection: The choice and solubility of the base are crucial. Ensure the base is sufficiently soluble in the reaction medium to activate the boronic acid. Finely powdered bases or the use of aqueous base solutions can be beneficial.[4]

    • Formation of Boronate Esters: Convert the boronic acid to its corresponding pinacol or MIDA boronate ester.[8][9] These derivatives often exhibit enhanced solubility and stability.

    • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can help to bring the reactants into the same phase.

    • Monitoring Decomposition: Use techniques like TLC or LC-MS to monitor the stability of the boronic acid under the reaction conditions to check for protodeboronation or other decomposition pathways.

Expected Solubility Profile

While experimental data for this compound is not available, the following table provides an estimated solubility profile based on the known behavior of similar arylboronic acids. This should be used as a starting point for solvent screening.

Solvent ClassExample SolventsExpected SolubilityRationale
Ethers Dioxane, Tetrahydrofuran (THF)HighEthers are polar aprotic solvents that are generally effective at dissolving boronic acids.[1]
Ketones Acetone, 2-ButanoneHighSimilar to ethers, ketones are good solvents for many boronic acids.[1]
Aromatic Hydrocarbons Toluene, XyleneModerate to LowSolubility is expected to be lower than in polar aprotic solvents.
Alcohols Ethanol, IsopropanolModerateThe hydroxyl group can interact with the boronic acid, but solubility may be limited.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighThese are highly polar solvents capable of dissolving a wide range of organic compounds.
Halogenated Solvents Dichloromethane (DCM), ChloroformModerateArylboronic acids can have moderate solubility in these solvents.[8]
Nonpolar Hydrocarbons Hexanes, HeptaneVery LowBoronic acids are generally poorly soluble in nonpolar aliphatic solvents.[1]
Water -LowThe solubility of arylboronic acids in water is typically low, though it can be influenced by pH.[10]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing the solubility of this compound in a Suzuki-Miyaura coupling.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture. Start with a 4:1 to 5:1 ratio of an organic solvent to water (e.g., dioxane/H₂O or THF/H₂O). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If starting material remains undissolved, consider adding a small amount of a co-solvent like DMF or increasing the proportion of water.

Protocol 2: In Situ Formation of a More Soluble Boronate Ester

This protocol describes the conversion of the boronic acid to a more soluble pinacol ester prior to the coupling reaction.

  • Esterification: In a round-bottom flask, dissolve this compound and pinacol (1.1 equivalents) in a suitable solvent such as toluene or THF.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.

  • Isolation (Optional): The resulting pinacol ester can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography. Alternatively, it can be used directly in the next step.

  • Suzuki-Miyaura Coupling: The pinacol ester can then be used in a Suzuki-Miyaura reaction following a standard protocol, often under anhydrous conditions if desired.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Reaction cluster_troubleshooting Troubleshooting start Start with This compound reagents Combine with Aryl Halide and Base start->reagents solvent Add Degassed Solvent System (e.g., Dioxane/H₂O) reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat with Vigorous Stirring catalyst->heat check Incomplete Dissolution? heat->check adjust Adjust Solvent Ratio or Add Co-solvent check->adjust Yes end Reaction Complete check->end No adjust->heat

Caption: Experimental workflow for improving solubility in a Suzuki-Miyaura reaction.

troubleshooting_logic start Low Yield or No Reaction q1 Is the boronic acid fully dissolved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No react_check Check Reaction Conditions a1_yes->react_check sol_strat Solubility Strategies a1_no->sol_strat sol1 Change solvent or use co-solvent (e.g., DMF) sol_strat->sol1 sol2 Increase temperature sol_strat->sol2 sol3 Use sonication sol_strat->sol3 deriv Consider Derivatization sol_strat->deriv rc1 Ensure base is soluble and active react_check->rc1 rc2 Check catalyst activity react_check->rc2 rc3 Monitor for protodeboronation react_check->rc3 react_check->deriv deriv1 Convert to pinacol ester deriv2 Convert to MIDA ester

Caption: Troubleshooting decision tree for solubility and reactivity issues.

References

Technical Support Center: Catalyst Poisoning in 4-(2-Cyanophenylmethoxy)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-(2-Cyanophenylmethoxy)phenylboronic acid, with a specific focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of Suzuki-Miyaura couplings?

A1: Catalyst poisoning refers to the partial or total deactivation of the palladium catalyst by a chemical compound present in the reaction mixture.[1] This deactivation occurs when a substance strongly adsorbs to the active sites of the palladium catalyst, preventing it from participating in the catalytic cycle and leading to low or no product yield.[2]

Q2: How does the cyano (-CN) group in this compound contribute to catalyst poisoning?

A2: The cyano group is a known poison for palladium catalysts.[1] The nitrogen atom in the cyano group has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, inactive palladium-cyanide complexes, effectively removing the catalyst from the reaction cycle.[1] This can disrupt key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Q3: What are the common signs of catalyst poisoning in my reaction?

A3: Common signs of catalyst poisoning include:

  • Low to no product formation: This is the most obvious indicator that the catalyst is not active.[3]

  • Stalled reaction: The reaction may start but then stops before all the starting material is consumed.

  • Formation of palladium black: The precipitation of black palladium metal can indicate catalyst decomposition, which can be exacerbated by poisoning.

  • Inconsistent results: Reactions may work on some occasions and fail on others, which could be due to trace impurities acting as poisons.

Q4: Can the position of the cyano group affect the severity of catalyst poisoning?

A4: Yes, the steric accessibility of the cyano group can influence its ability to poison the catalyst. In this compound, the cyano group is on a phenyl ring attached to a benzylic ether, which may allow it to coordinate to the palladium center. The flexibility of the methoxy bridge could facilitate this interaction.

Troubleshooting Guides

Problem: Low or No Yield in the Suzuki-Miyaura Coupling of this compound

This guide provides a systematic approach to troubleshooting low-yielding reactions, with a focus on overcoming catalyst poisoning by the cyano group.

Step 1: Diagnose the Potential Issue

First, it is crucial to determine if catalyst poisoning is the likely cause of the low yield.

Start Low or No Yield Observed Check_Reagents Verify Reagent Quality and Purity (Aryl halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temperature, Time, Inert Atmosphere) Check_Reagents->Check_Conditions Side_Reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) Check_Conditions->Side_Reactions Poisoning_Suspected Catalyst Poisoning Suspected Side_Reactions->Poisoning_Suspected Troubleshoot Proceed to Troubleshooting Catalyst Poisoning Poisoning_Suspected->Troubleshoot

Caption: Diagnostic workflow for low-yield Suzuki couplings.

Step 2: Implement Troubleshooting Strategies

If catalyst poisoning is suspected, the following strategies, starting with the simplest modifications, can be employed.

Table 1: Troubleshooting Strategies for Catalyst Poisoning
Strategy IDStrategy DescriptionRationaleKey Considerations
TS-1 Increase Catalyst Loading Compensates for the portion of the catalyst that is deactivated by the cyano group.Start with a modest increase (e.g., from 1-2 mol% to 3-5 mol%). This is a quick but potentially costly solution.
TS-2 Change Palladium Precursor Different palladium sources have varying activation profiles and sensitivities to poisons.Consider pre-formed Pd(0) sources like Pd(PPh₃)₄ or more robust pre-catalysts.
TS-3 Screen Different Ligands The ligand plays a crucial role in stabilizing the catalyst and can mitigate poisoning effects. Bulky, electron-rich ligands are often more effective.[4]See Table 2 for a comparison of ligand types.
TS-4 Use a More Stable Boronic Acid Derivative Converting the boronic acid to a pinacol ester or MIDA boronate can sometimes improve stability and reaction outcomes.[3]This requires an additional synthetic step but can prevent side reactions like protodeboronation.[3]
TS-5 Modify Reaction Conditions Temperature and solvent can influence the equilibrium of catalyst-poison binding and the overall reaction rate.Higher temperatures may overcome catalyst inhibition but can also lead to degradation. A solvent screen may be beneficial.
TS-6 Slow Addition of the Boronic Acid Adding the poisoning substrate slowly can maintain a low instantaneous concentration, minimizing its impact on the bulk of the catalyst.This can be achieved using a syringe pump.
Table 2: Comparison of Ligand Types for Mitigating Catalyst Poisoning
Ligand TypeExamplesGeneral Performance with Challenging SubstratesAdvantagesDisadvantages
Triphenylphosphine-based PPh₃, Pd(PPh₃)₄Often insufficient for challenging couplings with poisoning groups.Readily available and inexpensive.Prone to oxidation and often less effective with sterically hindered or electron-rich/poor substrates.
Bulky, Electron-Rich Phosphines (Buchwald Ligands) XPhos, SPhos, RuPhosGenerally provide high yields for a broad range of substrates, including those prone to poisoning.[4]High catalytic activity, promotes difficult oxidative additions and reductive eliminations.[4]More expensive than simple phosphines.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOften show high stability and resistance to poisoning by coordinating functional groups.[4]Stronger Pd-ligand bond can lead to greater catalyst stability.Can sometimes be less active for certain substrate combinations compared to phosphine ligands.
Dialkylphosphinobiphenyl Ligands DavePhos, JohnPhosEffective for a range of challenging Suzuki couplings.Provide a good balance of steric bulk and electron-donating properties.Can be air-sensitive.

Experimental Protocols

Standard Experimental Protocol for Suzuki-Miyaura Coupling

This protocol serves as a baseline for comparison when troubleshooting.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the degassed solvent to the flask.

  • Purge the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Experimental Workflow

This workflow provides a logical sequence for addressing low yields suspected to be caused by catalyst poisoning.

Start Low Yield with Standard Protocol Increase_Catalyst Increase Catalyst Loading (TS-1) Start->Increase_Catalyst Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) (TS-3) Increase_Catalyst->Change_Ligand If yield is still low Success Improved Yield Increase_Catalyst->Success If successful Use_NHC Try an NHC Ligand (e.g., IPr) (TS-3) Change_Ligand->Use_NHC If phosphine ligands are ineffective Change_Ligand->Success If successful Modify_Boronic Use Pinacol Ester of Boronic Acid (TS-4) Use_NHC->Modify_Boronic If yield is still low Use_NHC->Success If successful Slow_Addition Slow Addition of Boronic Acid Derivative (TS-6) Modify_Boronic->Slow_Addition To minimize poison concentration Modify_Boronic->Success If successful Slow_Addition->Success

Caption: A stepwise troubleshooting workflow for catalyst poisoning.

Mechanism of Catalyst Poisoning by Nitriles

The cyano group can interact with the palladium catalyst at various stages of the catalytic cycle, leading to the formation of inactive species.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Inactive_Pd0 Inactive [Pd(0)(CN)_x L_y] Pd0->Inactive_Pd0 Deactivation PdII Ar-Pd(II)-X L_m OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Inactive_PdII Inactive [Ar-Pd(II)(CN)_x L_y] PdII->Inactive_PdII Deactivation ArPdAr Ar-Pd(II)-Ar' L_m Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product Nitrile R-CN (Poison) Nitrile->Inactive_Pd0 Coordination Nitrile->Inactive_PdII Coordination

References

Technical Support Center: 4-(2-Cyanophenylmethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 4-(2-Cyanophenylmethoxy)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the work-up of reactions with this compound?

The main challenges include the removal of residual palladium catalyst, the potential for protodeboronation (loss of the boronic acid group), and effectively separating the desired biaryl product from unreacted starting materials and byproducts like boroxines (cyclic trimers of the boronic acid).[1] The presence of a nitrile (cyano) group and an ether linkage means that harsh acidic or basic conditions should be avoided to prevent potential hydrolysis.

Q2: How can I effectively remove the palladium catalyst from my reaction mixture?

The method for palladium removal depends on whether the catalyst is heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄).

  • For heterogeneous catalysts: Simple filtration through a pad of Celite is typically effective.[2][3]

  • For homogeneous (soluble) catalysts: If the catalyst remains in the organic phase after an initial filtration, methods like treatment with activated carbon, precipitation, or the use of palladium scavenger resins are necessary.[4] Scavenger resins are solid supports with functional groups (like thiols) that bind tightly to palladium, allowing it to be removed by filtration.[4][5]

Q3: Is protodeboronation a significant side reaction with this boronic acid?

Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for many boronic acids.[1] It can be promoted by strong bases, the presence of water, and elevated temperatures.[6] To minimize this, consider using milder bases (e.g., K₂CO₃, KF) and, if possible, anhydrous reaction conditions.[6][7]

Q4: What are the recommended methods for purifying the final 2-cyanobiphenyl product?

Standard purification techniques such as flash column chromatography on silica gel and recrystallization are typically effective.

  • Chromatography: A solvent system like hexane/ethyl acetate is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[8] Common solvent systems for biaryl compounds include ethanol or mixtures like hexane/acetone or hexane/ethyl acetate.[9]

  • Acid-Base Extraction: Unreacted this compound can often be removed by washing the organic layer with a mild aqueous base (e.g., 1M Na₂CO₃). The boronic acid is acidic and will partition into the aqueous layer as its boronate salt, while the desired product remains in the organic phase.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution Citations
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) species is the active catalyst. Pd(II) precatalysts must be reduced in situ. 2. Oxygen Contamination: Oxygen can cause homocoupling of the boronic acid and catalyst decomposition. 3. Impure Reagents: Boronic acids can degrade over time.1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar). 3. Verify the purity of all starting materials.[6]
Product Contaminated with Black/Grey Solid Incomplete Palladium Removal: Fine particles of palladium metal or palladium on a solid support have passed through the work-up.Filter the entire crude reaction mixture through a pad of Celite (1-2 cm thick) before performing an aqueous work-up. If the filtrate is still colored, consider treatment with activated carbon or a palladium scavenger.[2][10][11]
Unreacted Boronic Acid in Final Product Ineffective Purification: The boronic acid has similar solubility or polarity to the desired product, making separation difficult.1. Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., 1M Na₂CO₃) to extract the acidic boronic acid into the aqueous phase. 2. Methanol Treatment: Concentrate the reaction mixture and then re-dissolve and concentrate from methanol several times. This converts boron residues into volatile trimethyl borate. 3. Scavenger Resins: Use a scavenger resin with diol functionality, which selectively binds to boronic acids.[10][12][13]
Product "Oils Out" During Recrystallization Improper Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product, or the compound is too soluble even in the cold solvent.1. Select a solvent with a boiling point lower than the product's melting point. 2. Use a co-solvent system. Dissolve the compound in a "good" solvent while hot, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[6]

  • Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[6][15]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

Protocol 2: Standard Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[16]

  • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

Protocol 3: Palladium Removal by Celite Filtration
  • Prepare a filtration setup using a Büchner or sintered glass funnel.

  • Place a piece of filter paper in the funnel and add a 1-2 cm thick layer of Celite. Gently compact the Celite to form a level pad.

  • Wet the Celite pad with the reaction solvent.

  • Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[2]

  • Carefully pour the diluted mixture onto the Celite pad and apply a vacuum.

  • Wash the Celite pad with additional fresh solvent to ensure all the product is recovered.[11]

  • The collected filtrate contains the product, free from heterogeneous palladium.[11]

Visualizations

Work-up and Purification Workflow

The following diagram illustrates a typical workflow for the work-up and purification of a reaction mixture containing the desired 2-cyanobiphenyl product.

Workup_Workflow start Completed Reaction Mixture quench 1. Quench Reaction (e.g., with aq. NH4Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) quench->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Product, Catalyst, Boronic Acid) separate->organic_layer aqueous_layer Aqueous Layer (Discard) separate->aqueous_layer pd_removal_decision Soluble Pd Present? organic_layer->pd_removal_decision celite 3a. Filter through Celite pd_removal_decision->celite No scavenger 3b. Treat with Pd Scavenger Resin pd_removal_decision->scavenger Yes wash 4. Aqueous Wash (Optional: Base wash to remove Boronic Acid) celite->wash scavenger->wash dry 5. Dry & Concentrate wash->dry purify_decision Product is Solid? dry->purify_decision chromatography 6a. Column Chromatography purify_decision->chromatography No / Impure recrystallize 6b. Recrystallization purify_decision->recrystallize Yes end_product Pure Product chromatography->end_product recrystallize->end_product

Caption: Decision workflow for work-up and purification.

References

Technical Support Center: 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 4-(2-Cyanophenylmethoxy)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Issue: Significant formation of biaryl homocoupling byproduct derived from this compound.

Initial Assessment Workflow

This workflow helps to diagnose the potential root cause of excessive homocoupling.

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 q2 What is the palladium source? q1->q2 Yes sol1 Improve degassing protocol (e.g., freeze-pump-thaw cycles) q1->sol1 No q3 What base is being used? q2->q3 Pd(0) sol2 Switch to a Pd(0) source or add a mild reducing agent. q2->sol2 Pd(II) q4 What solvent system is employed? q3->q4 sol3 Optimize base (strength and concentration). q3->sol3 q5 Is a phosphine ligand used? q4->q5 sol4 Screen different solvents or adjust water content. q4->sol4 sol5 Introduce/change to a bulky, electron-rich ligand. q5->sol5 a1_yes Yes a1_no No a2_pd0 Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) a2_pdII Pd(II) source (e.g., Pd(OAc)₂, PdCl₂)

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound?

A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][4] This is often a problem at the beginning of the reaction.

Q2: How does the choice of palladium source affect the formation of the homocoupled byproduct?

A2: The palladium source significantly influences the extent of homocoupling.

  • Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require reduction to the active Pd(0) state. This reduction can be mediated by the boronic acid, leading to the formation of the homocoupled product as a byproduct.[1][5]

  • Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active catalytic state and can minimize the homocoupling that occurs during the catalyst activation step.[4]

Q3: Can the base used in the reaction promote homocoupling?

A3: Yes, the choice and concentration of the base are crucial. A base is necessary to activate the boronic acid for transmetalation.[6][7] However, a very strong base or a high concentration of base can sometimes accelerate side reactions, including homocoupling.[4] The optimal base is often substrate-dependent, and screening may be necessary. For substrates with sensitive functional groups like the cyano group in this compound, using milder bases such as K₃PO₄ or Cs₂CO₃ might be beneficial.

Q4: What is the role of the solvent, and how can it be optimized to reduce homocoupling?

A4: The solvent can influence the reaction rate and selectivity.[8][9][10] Aprotic solvents like dioxane, THF, or toluene are commonly used.[4] The addition of water is often required to solubilize the base, but excessive water can sometimes promote homocoupling.[4] For a specific substrate like this compound, it is advisable to start with a standard solvent system (e.g., dioxane/water) and then screen other solvents if homocoupling is a persistent issue.

Q5: How can phosphine ligands help in minimizing homocoupling?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cross-coupling cycle. This increased rate can outcompete the pathways leading to homocoupling.[4] For sterically hindered or electron-deficient coupling partners, using specialized ligands like SPhos can be beneficial.[11]

Experimental Protocols

Protocol 1: Rigorous Degassing of the Reaction Mixture

This protocol is essential to minimize oxygen-mediated homocoupling.

  • Combine the aryl halide, this compound, and the base in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Perform at least three freeze-pump-thaw cycles:

    • Freeze the mixture in a liquid nitrogen bath until solid.

    • Apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture at room temperature, allowing dissolved gases to bubble out.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

  • Dissolve the palladium catalyst and ligand in a degassed solvent and add it to the reaction flask via a syringe under a positive pressure of inert gas.

Protocol 2: Slow Addition of the Boronic Acid

This technique can be particularly useful when using a Pd(II) catalyst precursor to minimize the initial high concentration of boronic acid that can lead to homocoupling.

  • Set up the reaction as described in Protocol 1, but initially, only include the aryl halide, base, and palladium catalyst in the reaction flask.

  • In a separate Schlenk flask, dissolve the this compound in a minimal amount of the degassed solvent.

  • Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes.

Data Presentation

Table 1: Effect of Palladium Source on Homocoupling

EntryPalladium SourceLigandBaseSolventDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃Dioxane/H₂O6525
2Pd(PPh₃)₄ (2 mol%)-K₂CO₃Dioxane/H₂O85<5
3Pd₂(dba)₃ (1 mol%)SPhos (2 mol%)K₃PO₄Toluene/H₂O92<2

This data is illustrative and intended to show general trends.

Table 2: Influence of Base on the Suzuki-Miyaura Coupling

EntryBase (2 equiv.)SolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1NaOHDioxane/H₂O1007020
2K₂CO₃Dioxane/H₂O1008510
3K₃PO₄Toluene/H₂O10090<5
4Cs₂CO₃Dioxane/H₂O10093<3

This data is illustrative and intended to show general trends.

Signaling Pathways and Mechanisms

Proposed Mechanisms for Homocoupling

The following diagram illustrates the two primary pathways that lead to the undesired homocoupling of boronic acids.

G cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling pd0_o2 Pd(0)L₂ pdII_peroxo L₂Pd(II)(O₂) pd0_o2->pdII_peroxo + O₂ o2 O₂ adduct Adduct pdII_peroxo->adduct + ArB(OH)₂ boronic_acid1 ArB(OH)₂ ar_pd_oh trans-ArPd(OH)L₂ adduct->ar_pd_oh + ArB(OH)₂ boronic_acid2 ArB(OH)₂ ar_pd_ar trans-ArPd(Ar)L₂ ar_pd_oh->ar_pd_ar Transmetalation homocoupling1 Ar-Ar ar_pd_ar->homocoupling1 Reductive Elimination homocoupling1->pd0_o2 Regenerates Pd(0) pdII_source Pd(II)X₂ ar_pd_x ArPd(II)X pdII_source->ar_pd_x + ArB(OH)₂ boronic_acid3 ArB(OH)₂ ar_pd_ar2 ArPd(II)Ar ar_pd_x->ar_pd_ar2 + ArB(OH)₂ boronic_acid4 ArB(OH)₂ homocoupling2 Ar-Ar ar_pd_ar2->homocoupling2 Reductive Elimination pd0_pdii Pd(0) homocoupling2->pd0_pdii Generates active Pd(0)

Caption: Proposed mechanisms for boronic acid homocoupling.

References

Technical Support Center: 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(2-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling can stem from several factors. Systematically investigate the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or an air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause decomposition of your starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

  • Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur, especially with less reactive aryl chlorides. Conversely, excessively high temperatures can lead to catalyst decomposition and increased side reactions.

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of this compound. What causes this and how can I minimize it?

A2: The formation of a biaryl product derived from the coupling of two molecules of the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and certain palladium or copper catalysts.[1][2][3]

Causes of Homocoupling:

  • Oxygen in the reaction mixture: Oxygen can facilitate the oxidative homocoupling of the boronic acid.

  • Inefficient catalytic cycle: If the transmetalation or reductive elimination steps are slow, the opportunity for homocoupling increases.

  • Catalyst choice: Some catalyst systems are more prone to promoting homocoupling.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Ensure all solvents are properly degassed prior to use, and maintain a strict inert atmosphere throughout the reaction.

  • Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands. Often, a more active catalyst that promotes a faster cross-coupling rate will suppress the competing homocoupling reaction.

  • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Use of Additives: In some cases, the addition of small amounts of additives can suppress homocoupling.

Q3: My main side product appears to be the protodeboronated arene (the cyanophenylmethoxy-benzene). What leads to this protodeboronation and how can it be prevented?

A3: Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom.[4] This is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or heteroaromatic boronic acids. The cyano group in your boronic acid is electron-withdrawing, which can increase its susceptibility to protodeboronation.

Causes of Protodeboronation:

  • Presence of Water: Water is the primary proton source for this side reaction.

  • Strong Bases: Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired pathway.

Strategies to Minimize Protodeboronation:

  • Anhydrous Conditions: Switching to strictly anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Milder Base: Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation. The boronic acid can be slowly released in situ under the reaction conditions.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Frequently Asked Questions (FAQs)

Q4: Which base should I choose for the Suzuki-Miyaura coupling of this compound?

A4: The optimal base depends on the specific coupling partners and solvent system. However, here are some general guidelines:

  • Inorganic bases are most common. These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Potassium Carbonate (K₂CO₃): A good starting point for many Suzuki couplings. It is a moderately strong base and is often effective.

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive coupling partners. However, it may increase the risk of protodeboronation.

  • Cesium Carbonate (Cs₂CO₃): A strong base that is often used in challenging couplings, but it is more expensive.

  • Sodium Hydroxide (NaOH): A very strong base that can be effective but also increases the risk of side reactions, including protodeboronation and hydrolysis of sensitive functional groups.

It is highly recommended to screen a few different bases to find the optimal conditions for your specific reaction.

Q5: What is the best solvent for my reaction?

A5: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Suzuki-Miyaura couplings include:

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used. They are often used in combination with water.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, but may be more difficult to remove during workup.

  • Alcohols: Methanol and ethanol have been shown to be effective solvents, sometimes leading to faster reactions.[5]

  • Water Mixtures: The addition of water to organic solvents (e.g., dioxane/water, THF/water) is very common. Water can help to dissolve the inorganic base and facilitate the transmetalation step.[6]

The solubility of your specific substrates and the chosen base should be considered when selecting a solvent system.

Q6: Do I need to use a phosphine ligand with my palladium catalyst?

A6: In most cases, yes. Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. The choice of ligand can have a dramatic effect on the outcome of the reaction. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often employed. If you are using a pre-formed catalyst that already includes a ligand (e.g., Pd(PPh₃)₄), you may not need to add additional ligand. However, for simple palladium sources like Pd(OAc)₂, the addition of a ligand is essential.

Data Presentation

The following tables summarize the general effect of different bases and solvents on Suzuki-Miyaura coupling reactions. The data is compiled from various studies on phenylboronic acids and should be used as a general guideline for optimizing the reaction of this compound.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseTypical ConditionsRelative EffectivenessPotential Issues
K₂CO₃ 2 equivalents, aqueous/organic solventGood general-purpose baseMay be insufficient for challenging couplings
Na₂CO₃ 2 equivalents, aqueous/organic solventOften very effective, good starting point[7]Similar to K₂CO₃
K₃PO₄ 2-3 equivalents, often in anhydrous solventVery effective for less reactive halidesCan promote protodeboronation
Cs₂CO₃ 2 equivalents, various solventsHighly effective, good for hindered substratesHigher cost, can promote side reactions
NaOH 2-3 equivalents, aqueous/organic solventStrong base, can be effectiveHigh risk of protodeboronation and hydrolysis
KF 2-3 equivalents, often in anhydrous solventMilder base, good for preventing protodeboronationMay result in slower reaction rates

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

Solvent SystemTypical ConditionsGeneral Observations
Dioxane / H₂O Ratios from 4:1 to 1:1A very common and often effective system[6]
Toluene / H₂O Ratios from 4:1 to 1:1Good for higher temperature reactions
THF / H₂O Ratios from 4:1 to 1:1Effective, but lower boiling point of THF limits temperature
DMF / H₂O Ratios from 9:1 to 4:1Good for substrates with poor solubility in other solvents
Methanol or Ethanol Can be used as a single solvent or with waterCan lead to faster reaction rates[5]
Anhydrous THF or Dioxane Used with bases like K₃PO₄ or KFReduces the risk of protodeboronation

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide or triflate (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl halide/triflate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(II)_Intermediate Ar-Pd(II)L2-X Pd(0)L2->Pd(II)_Intermediate Ar-X Transmetalation Transmetalation Pd(II)_Diorganic Ar-Pd(II)L2-Ar' Pd(II)_Intermediate->Pd(II)_Diorganic Ar'-B(OH)3- Boronate Ar'-B(OH)3- Boronate->Pd(II)_Intermediate Base Base (e.g., K2CO3) Boronic_Acid Ar'-B(OH)2 4-(2-Cyanophenylmethoxy) phenylboronic acid Base->Boronic_Acid Boronic_Acid->Boronate + Base Pd(II)_Diorganic->Pd(0)L2 Reductive_Elimination Reductive Elimination Product Ar-Ar' Desired Biaryl Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Catalyst->Start No, replace catalyst/ improve inerting Check_Reagents Are the boronic acid and halide pure? Check_Catalyst->Check_Reagents Yes Check_Reagents->Start No, purify/ replace reagents Check_Conditions Are the base, solvent, and temperature appropriate? Check_Reagents->Check_Conditions Yes Optimize_Base Screen different bases (e.g., K2CO3, K3PO4, KF) Check_Conditions->Optimize_Base No Side_Products Significant Side Products Observed Check_Conditions->Side_Products Yes Optimize_Solvent Screen different solvent systems (e.g., Dioxane/H2O, Toluene/H2O) Optimize_Base->Optimize_Solvent Optimize_Temp Vary the reaction temperature Optimize_Solvent->Optimize_Temp Success Reaction Successful Optimize_Temp->Success Check_Homocoupling Is homocoupling the major side product? Side_Products->Check_Homocoupling Check_Deboronation Is protodeboronation the major side product? Check_Homocoupling->Check_Deboronation No Mitigate_Homocoupling Improve degassing, optimize catalyst/ligand Check_Homocoupling->Mitigate_Homocoupling Yes Mitigate_Deboronation Use anhydrous conditions, milder base (KF) Check_Deboronation->Mitigate_Deboronation Yes Mitigate_Homocoupling->Success Mitigate_Deboronation->Success

Caption: A troubleshooting workflow for a challenging Suzuki-Miyaura reaction.

Competing_Pathways cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Boronic_Acid 4-(2-Cyanophenylmethoxy) phenylboronic acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling Homocoupling Homocoupling Boronic_Acid->Homocoupling Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Desired_Product Biaryl Product Cross_Coupling->Desired_Product Homocoupling_Product Dimer of Boronic Acid Homocoupling->Homocoupling_Product Deboronated_Product 2-((phenyl)methoxy)benzonitrile Protodeboronation->Deboronated_Product

Caption: Competing reaction pathways for this compound.

References

Validation & Comparative

A Comparative Study of 4-(2-Cyanophenylmethoxy)phenylboronic acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-(2-Cyanophenylmethoxy)phenylboronic acid and its ortho- and meta-isomers. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their properties and potential performance based on available data and established chemical principles.

Introduction

Phenylboronic acids are crucial building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The title compound, this compound, and its isomers are bifunctional molecules containing both a reactive boronic acid moiety and a cyanophenylmethoxy group. The presence and position of the cyanophenylmethoxy substituent can significantly influence the electronic properties, steric hindrance, and overall reactivity of the boronic acid, making a comparative understanding of these isomers valuable for their application in the synthesis of complex molecules, including active pharmaceutical ingredients.

Physicochemical Properties

While direct comparative experimental data for all three isomers is not extensively available in the literature, the following table summarizes their basic molecular information. Inferred properties based on general principles of positional isomerism on a benzene ring are also discussed.

PropertyThis compound (para-isomer)3-(2-Cyanophenylmethoxy)phenylboronic acid (meta-isomer)2-(2-Cyanophenylmethoxy)phenylboronic acid (ortho-isomer)
CAS Number Not readily available1256355-79-9[1]1256355-77-7[2]
Molecular Formula C₁₄H₁₂BNO₃C₁₄H₁₂BNO₃[1]C₁₄H₁₂BNO₃[2]
Molecular Weight 253.06 g/mol 253.06 g/mol [1]253.06 g/mol [2]
Predicted Solubility Moderately soluble in polar organic solvents.Moderately soluble in polar organic solvents.Potentially higher solubility in some organic solvents due to disruption of crystal packing by the ortho-substituent.
Predicted Acidity (pKa) Expected to have a pKa typical for a para-substituted phenylboronic acid, with the ether linkage having a mild electron-donating effect through resonance.The ether linkage at the meta position will exert a weaker electronic effect compared to the para position, likely resulting in a pKa value close to that of unsubstituted phenylboronic acid.The ortho-substituent may lead to a lower pKa due to intramolecular hydrogen bonding stabilizing the boronate anion.
Predicted Reactivity in Suzuki-Miyaura Coupling Expected to exhibit good reactivity, typical for a para-substituted phenylboronic acid with minimal steric hindrance around the boronic acid group.Reactivity is anticipated to be similar to or slightly less than the para-isomer, as electronic effects are less pronounced and steric hindrance is minimal.Expected to have significantly lower reactivity due to steric hindrance from the bulky ortho-substituent impeding the approach of the palladium catalyst.

Synthesis and Experimental Protocols

The synthesis of these isomers generally involves a two-step process: 1) Williamson ether synthesis to couple the appropriate brominated or iodinated phenol with 2-cyanobenzyl bromide, followed by 2) conversion of the aryl halide to the boronic acid.

General Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Borylation A Bromophenol Isomer (ortho, meta, or para) C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) A->C B 2-Cyanobenzyl bromide B->C D Cyanophenylmethoxybromobenzene Isomer C->D Reflux E Cyanophenylmethoxybromobenzene Isomer F 1. n-BuLi (Lithium-Halogen Exchange) 2. Triisopropyl borate 3. Acidic workup E->F H OR Miyaura Borylation: Bis(pinacolato)diboron, Pd catalyst, Base E->H G Target Boronic Acid Isomer F->G H->G

General synthetic workflow for (2-Cyanophenylmethoxy)phenylboronic acid isomers.

Detailed Experimental Protocol: Synthesis of this compound (Representative Example)

Step 1: Synthesis of 2-((4-bromophenyl)methoxy)benzonitrile

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 2-((4-bromophenyl)methoxy)benzonitrile.

Step 2: Synthesis of this compound via Lithium-Halogen Exchange

  • Dissolve 2-((4-bromophenyl)methoxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. The reactivity of the boronic acid is a key factor in the success of this reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G A Boronic Acid Isomer (1.2 eq) F Reaction Mixture A->F B Aryl Halide (1.0 eq) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) C->F D Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq) D->F E Solvent (e.g., Toluene/Ethanol/H₂O) E->F G Heating (e.g., 80-100 °C) under Inert Atmosphere F->G H Workup and Purification (Extraction, Chromatography) G->H I Biaryl Product H->I

Typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Comparative Performance Analysis
  • This compound (para-isomer): This isomer is expected to be the most reactive of the three. The substituent is in the para position, which minimizes steric hindrance around the boronic acid group. This allows for efficient access of the palladium catalyst to the boron center, facilitating the crucial transmetalation step of the catalytic cycle.

  • 3-(2-Cyanophenylmethoxy)phenylboronic acid (meta-isomer): The reactivity of the meta-isomer is expected to be comparable to, or slightly lower than, the para-isomer. The substituent at the meta position exerts a weaker electronic influence on the reaction center and does not pose significant steric hindrance.

  • 2-(2-Cyanophenylmethoxy)phenylboronic acid (ortho-isomer): This isomer is predicted to be the least reactive. The bulky (2-Cyanophenylmethoxy) group in the ortho position creates significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down or even inhibiting the transmetalation step and leading to lower reaction yields or requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalysts).

Conclusion

In the absence of direct comparative studies, the selection of an appropriate isomer of (2-Cyanophenylmethoxy)phenylboronic acid for a synthetic application should be guided by fundamental principles of organic chemistry. For applications requiring high reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, the 4-(para) and 3-(meta) isomers are the preferred choices due to minimal steric hindrance. The 2-(ortho) isomer, while a valid synthetic target, is likely to present challenges in reactions sensitive to steric bulk around the boronic acid group and may require significant optimization of reaction conditions to achieve satisfactory results. Researchers should consider the specific steric and electronic requirements of their target molecule and reaction when selecting from this family of isomers.

References

Comparative Guide to the Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of synthetic methodologies for 4-(2-Cyanophenylmethoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. We present a primary synthesis route alongside a viable alternative, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in methodological selection and optimization.

Core Synthesis Strategies

The synthesis of this compound can be effectively achieved through two primary strategies, each with distinct advantages and considerations.

Primary Method: Williamson Ether Synthesis and Deprotection

This approach is a convergent and efficient two-step process. It begins with the formation of the ether linkage via a Williamson ether synthesis between a protected 4-hydroxyphenylboronic acid and 2-(bromomethyl)benzonitrile. The boronic acid is shielded as a pinacol ester to prevent unwanted side reactions. The final step involves the hydrolysis of the pinacol ester to yield the target boronic acid.

Alternative Method: Aryl Bromide Borylation

This alternative route involves the initial synthesis of the aryl ether core, 4-(2-cyanophenylmethoxy)bromobenzene, through a Williamson ether synthesis. This intermediate is then subjected to a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This method offers a different strategic approach, building the carbon-boron bond at a later stage.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the primary and alternative synthesis methods, providing a clear comparison of their efficiency.

ParameterPrimary Method: Williamson Ether Synthesis & DeprotectionAlternative Method: Aryl Bromide Borylation
Starting Materials 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, 2-(Bromomethyl)benzonitrile4-Bromophenol, 2-(Bromomethyl)benzonitrile, Bis(pinacolato)diboron
Key Intermediates This compound pinacol ester4-(2-Cyanophenylmethoxy)bromobenzene
Overall Yield High (typically >80%)Moderate to High (variable, dependent on borylation efficiency)
Purity Generally high, purification by crystallization or chromatographyGood, requires purification after both steps
Key Advantages Convergent, efficient, generally high yieldingLinear approach, may be advantageous if the aryl bromide is readily available
Key Disadvantages Requires protection/deprotection of the boronic acidBorylation step can be sensitive to reaction conditions and functional groups

Experimental Protocols

Primary Method: Williamson Ether Synthesis and Deprotection

Step 1: Synthesis of this compound pinacol ester

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 2-(bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pinacol ester.

Step 2: Deprotection to this compound

  • Dissolve the this compound pinacol ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Alternative Method: Aryl Bromide Borylation

Step 1: Synthesis of 4-(2-Cyanophenylmethoxy)bromobenzene

  • Follow the Williamson ether synthesis protocol described in Step 1 of the Primary Method, using 4-bromophenol as the starting material instead of the boronic acid pinacol ester.

Step 2: Miyaura Borylation of 4-(2-Cyanophenylmethoxy)bromobenzene

  • To a reaction vessel, add 4-(2-cyanophenylmethoxy)bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (2-3 eq).

  • Add a suitable anhydrous solvent such as dioxane or toluene.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • The resulting pinacol ester can be purified by chromatography and then deprotected as described in Step 2 of the Primary Method to yield the final boronic acid.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_primary Primary Method cluster_alternative Alternative Method A1 4-(Pinacolato)phenol C1 Williamson Ether Synthesis A1->C1 B1 2-(Bromomethyl)benzonitrile B1->C1 D1 This compound pinacol ester C1->D1 High Yield E1 Deprotection (Hydrolysis) D1->E1 F1 This compound E1->F1 A2 4-Bromophenol C2 Williamson Ether Synthesis A2->C2 B2 2-(Bromomethyl)benzonitrile B2->C2 D2 4-(2-Cyanophenylmethoxy)bromobenzene C2->D2 F2 Miyaura Borylation D2->F2 E2 Bis(pinacolato)diboron E2->F2 G2 This compound pinacol ester F2->G2 Moderate to High Yield H2 Deprotection (Hydrolysis) G2->H2 I2 This compound H2->I2

Caption: Comparative synthetic pathways for this compound.

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for the synthesis and purification of aryl boronic acids.

Conclusion

Both the primary and alternative methods presented are effective for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The primary method, involving the Williamson ether synthesis of a protected boronic acid, is generally more convergent and may offer higher overall yields. The alternative method provides a robust linear approach that can be advantageous in certain contexts. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this important chemical intermediate.

A Comparative Guide to the Analytical Characterization of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques for the characterization of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages data from structurally similar arylboronic acids to provide a robust framework for its analysis. The methodologies and expected data presented herein are foundational for establishing identity, purity, and stability of this and related boronic acid derivatives.

Comparison of Analytical Methods

The characterization of this compound relies on a suite of analytical techniques to confirm its structure, assess its purity, and determine its physicochemical properties. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Analytical TechniquePrincipleInformation ObtainedComparison with Alternatives
NMR Spectroscopy (¹H, ¹³C, ¹¹B) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed information about the molecular structure, including the chemical environment of hydrogen, carbon, and boron atoms. Confirms the presence of key functional groups and their connectivity.Unparalleled for structural elucidation. More informative than IR for detailed connectivity. Complementary to MS, which provides molecular weight.
Mass Spectrometry (MS) Molecules are ionized and separated based on their mass-to-charge ratio.Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[1][2]Highly sensitive method for confirming molecular weight.[1][2] LC-MS/MS offers exceptional sensitivity for trace-level quantification of boronic acid impurities.[3][4]
High-Performance Liquid Chromatography (HPLC) The compound is separated from a mixture based on its differential partitioning between a stationary phase and a mobile phase.[5][6]Assesses the purity of the compound by separating it from impurities. Retention time is a key identifier under specific chromatographic conditions.A versatile and widely used technique for purity assessment and quantification.[5][6] Can be coupled with various detectors (UV, MS) for enhanced specificity and sensitivity.[7]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.Identifies the presence of specific functional groups (e.g., -OH, C≡N, B-O, C-O, aromatic C-H) based on their characteristic absorption frequencies.[8][9][10][11]A rapid and non-destructive method for functional group analysis. Less detailed than NMR for complete structural determination but excellent for quick confirmation of key functionalities.[9][11]
Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[12][13]TGA determines thermal stability and decomposition temperatures. DSC identifies melting point, phase transitions, and can also provide information on decomposition.Essential for understanding the thermal stability of the compound, which is critical for storage and handling.[13] Provides complementary information to the other techniques regarding the material's physical properties.

Data Presentation

The following tables summarize expected and comparative quantitative data for the characterization of this compound, based on data from analogous compounds.

Table 1: Comparative NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)¹¹B NMR Chemical Shift (δ, ppm)
4-(Methoxycarbonyl)phenylboronic acid 8.0 (d), 7.9 (d), 3.9 (s)167.0, 134.5, 132.0, 128.5, 52.3Not specified
4-Cyanophenylboronic acid 8.0 (d), 7.8 (d)134.0, 132.0, 119.0, 112.0Not specified
Phenylboronic acid 7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t)Not specifiedNot specified

Note: The actual chemical shifts for this compound will vary but are expected to show characteristic signals for the aromatic protons, the methylene protons of the benzyloxy group, and the protons of the cyanophenyl and phenylboronic acid rings.

Table 2: Comparative HPLC and MS Data

CompoundHPLC Retention Time (min)Mass Spectrometry (m/z)
This compound (Expected) Dependent on column and mobile phase[M-H]⁻: 252.05
4-Carboxyphenylboronic acid Not specified[M-H]⁻: 165.0
4-Methylphenylboronic acid Not specified[M-H]⁻: 135.1

Note: HPLC retention times are highly method-dependent. The provided m/z values are for the deprotonated molecule in negative ion mode ESI-MS.

Table 3: Comparative IR Spectroscopic Data

Functional GroupPhenylboronic acid (cm⁻¹)[8][10]Expected for this compound (cm⁻¹)
O-H stretch (boronic acid)3300-3200 (broad)3300-3200 (broad)
C-H stretch (aromatic)3100-30003100-3000
C≡N stretchNot applicable~2230
B-O stretch~1350~1350
C-O stretch (ether)Not applicable~1250 and ~1050

Table 4: Comparative Thermal Analysis Data

CompoundMelting Point (°C)Decomposition Onset (°C)
Phenylboronic acid 216-219Not specified
Boric Acid Decomposes >170~170

Note: The melting point and decomposition temperature of this compound would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of arylboronic acids and can be adapted for this compound.

1. NMR Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.

  • ¹¹B NMR: Acquire the spectrum with a boron-specific probe or by tuning a broadband probe to the ¹¹B frequency. Chemical shifts are referenced to an external standard like BF₃·OEt₂.

2. Mass Spectrometry (LC-MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive mode. Negative mode is often preferred for boronic acids.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

3. High-Performance Liquid Chromatography (HPLC) for Purity

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 or Phenyl reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient or Isocratic Elution: A method will need to be developed to achieve good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

4. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

5. Thermal Analysis (TGA/DSC)

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

  • TGA Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • DSC Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting point and any other thermal transitions. A cooling and second heating cycle can also be performed to observe glass transitions or recrystallization events.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties Synthesis Synthesis of 4-(2-Cyanophenylmethoxy) phenylboronic acid Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity Assessment) Purification->HPLC Purity Check IR IR Spectroscopy Purification->IR Functional Group Confirmation TGA_DSC Thermal Analysis (TGA/DSC) Purification->TGA_DSC Thermal Stability

Caption: Experimental workflow for the characterization of this compound.

Analytical_Technique_Comparison cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_physical Physical Properties NMR NMR (Definitive Structure) MS Mass Spec (Molecular Weight) NMR->MS Complementary Information IR IR Spec (Functional Groups) NMR->IR Complementary Information HPLC HPLC (Separation & Purity) HPLC->MS Coupled for Identification LCMS LC-MS (High Sensitivity Quant) HPLC->LCMS Coupled Technique Thermal Thermal Analysis (Stability, Melting Point)

Caption: Logical relationships between key analytical methods for boronic acid characterization.

References

A Comparative Guide to the Reactivity of 4-(2-Cyanophenylmethoxy)phenylboronic Acid and Its Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-(2-Cyanophenylmethoxy)phenylboronic acid with structurally similar boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The following sections detail the synthesis, theoretical reactivity, and available experimental data to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction to Boronic Acid Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The electronic nature of the substituents on the arylboronic acid plays a pivotal role in the reaction's efficiency. Generally, electron-donating groups (EDGs) on the phenyl ring enhance the nucleophilicity of the organic moiety, leading to faster transmetalation and higher reaction yields.[1] Conversely, electron-withdrawing groups (EWGs) can diminish the reactivity of the boronic acid by reducing the electron density on the aryl group.[1]

The subject of this guide, this compound, possesses a complex substituent at the para position. This substituent, a 2-cyanophenylmethoxy group, is expected to exhibit a net electron-withdrawing effect due to the presence of the cyano group, potentially influencing its reactivity in Suzuki-Miyaura coupling reactions.

Synthesis of this compound and Analogs

For comparison, the synthesis of a key precursor, 4-cyanophenylboronic acid, is well-documented. A general method involves the reaction of 4-bromobenzonitrile with a lithium reagent followed by quenching with a trialkyl borate and subsequent hydrolysis.[2][3]

General Synthetic Pathway for Substituted Phenylboronic Acids:

G ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) or Organolithium (Ar-Li) ArylHalide->Grignard  Mg or R-Li ArylboronateEster Arylboronate Ester [Ar-B(OR)2] Grignard->ArylboronateEster BorateEster Borate Ester [B(OR)3] BorateEster->ArylboronateEster BoronicAcid Arylboronic Acid [Ar-B(OH)2] ArylboronateEster->BoronicAcid Hydrolysis Hydrolysis (e.g., acid workup) Hydrolysis->BoronicAcid

Caption: Generalized synthesis of arylboronic acids.

Comparative Reactivity Analysis

To objectively compare the reactivity of this compound, we will consider its performance relative to unsubstituted phenylboronic acid, an electron-rich analog (4-methoxyphenylboronic acid), and an analog with a simple electron-withdrawing group (4-cyanophenylboronic acid).

The 2-cyanophenylmethoxy group in the target molecule presents both an electron-withdrawing cyano group and an electron-donating ether linkage. The overall electronic effect is likely to be electron-withdrawing, which would predict a lower reactivity compared to phenylboronic acid and 4-methoxyphenylboronic acid.

Table 1: Predicted Reactivity and Experimental Observations in Suzuki-Miyaura Coupling

CompoundSubstituent EffectPredicted Reactivity vs. Phenylboronic AcidExperimental Yield (Example)Reference
This compound Electron-withdrawing (net effect)LowerData not available-
Phenylboronic Acid (Reference)-95%[4]
4-Methoxyphenylboronic Acid Electron-donatingHigherHigh yields reported[5]
4-Cyanophenylboronic Acid Electron-withdrawingLowerModerate to high yields (condition dependent)[5]

Note: The yields are highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature, and aryl halide partner).

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Based on established principles of physical organic chemistry, this compound is predicted to be less reactive in Suzuki-Miyaura coupling reactions than unsubstituted phenylboronic acid and analogs bearing electron-donating groups. This is attributed to the net electron-withdrawing character of the 2-cyanophenylmethoxy substituent. However, without direct comparative experimental data, this remains a qualitative assessment. The provided protocols and mechanistic insights offer a solid foundation for researchers to empirically determine the reactivity of this compound and optimize reaction conditions for its successful application in the synthesis of complex molecules. Further studies reporting the direct comparison of this and similar boronic acids under standardized conditions would be of significant value to the scientific community.

References

Spectroscopic Confirmation of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data expected for 4-(2-Cyanophenylmethoxy)phenylboronic acid, offering a framework for its structural confirmation. Given the limited availability of peer-reviewed, fully characterized data for this specific molecule, this guide establishes an expected spectroscopic profile based on data from structurally similar compounds. This comparative approach is invaluable for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel boronic acid derivatives.

The structural confirmation of active pharmaceutical ingredients and intermediates is a critical step in drug discovery and development, ensuring the identity, purity, and quality of the synthesized compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process.

Predicted and Comparative Spectroscopic Data

The molecular formula for this compound is C₁₄H₁₂BNO₃, with a molecular weight of 253.06 g/mol .[1] The expected spectroscopic data is presented below, alongside data from analogous compounds for comparative purposes.

Table 1: Predicted ¹H NMR Data for this compound vs. Related Compounds
Proton Assignment (Structure A) Predicted Chemical Shift (δ, ppm) Related Compound (Structure) Observed Chemical Shift (δ, ppm)
H-a, H-b (B(OH)₂)8.0 - 8.5 (broad s)Phenylboronic acid (B)7.99 (s)[2]
H-c, H-d (Aromatic)7.8 - 8.0 (d)4-Cyanophenylboronic acid (C)~8.1 (d)
H-e, H-f (Aromatic)7.0 - 7.2 (d)4-Methoxyphenylboronic acid (D)~6.9 (d)[3]
H-g, H-h, H-i, H-j (Aromatic)7.3 - 7.8 (m)2-Cyanobenzyl group7.4-7.8 (m)
H-k (CH₂)5.1 - 5.3 (s)Benzyl Ether Group~5.0 (s)

Predicted shifts are estimated based on standard functional group effects and data from related structures.

Table 2: Predicted ¹³C NMR Data for this compound vs. Related Compounds
Carbon Assignment (Structure A) Predicted Chemical Shift (δ, ppm) Related Compound (Structure) Observed Chemical Shift (δ, ppm)
C-1 (C-B)130 - 135 (ipso-carbon, often weak)Phenylboronic acid (B)~134 (not always observed)[4]
C-2, C-6 (Aromatic)135 - 1384-Cyanophenylboronic acid (C)~137
C-3, C-5 (Aromatic)114 - 1164-Methoxyphenylboronic acid (D)~115[3]
C-4 (C-O)160 - 1634-Methoxyphenylboronic acid (D)~162[3]
C-7 (ipso-Aromatic)138 - 142Toluene~138
C-8, C-9, C-10, C-11 (Aromatic)125 - 135Toluene125-130
C-12 (ipso-Aromatic, C-CN)110 - 115Benzonitrile~112
C-13 (CN)117 - 120Benzonitrile~119
C-14 (CH₂)68 - 72Benzyl Ether~70

Predicted shifts are estimated based on standard functional group effects and data from related structures.

Table 3: Predicted FT-IR Data for this compound vs. Characteristic Absorptions
Functional Group Predicted Wavenumber (cm⁻¹) Characteristic Range (cm⁻¹)
O-H Stretch (Boronic Acid)3200 - 3600 (broad)3200 - 3600 (broad)[5]
C-H Stretch (Aromatic)3000 - 31003000 - 3100[6]
C≡N Stretch (Nitrile)2220 - 22402220 - 2260
C=C Stretch (Aromatic)1600 - 1620, 1470 - 1500~1600, ~1500, ~1450
B-O Stretch1310 - 13801310 - 1380[5][7]
C-O Stretch (Ether)1230 - 1270 (asymmetric), 1020-1050 (symmetric)1200 - 1300, 1000 - 1150[7]
Table 4: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Method Notes
[M-H]⁻252.08ESI-Negative ion mode is common for boronic acids.[8]
[M+H]⁺254.09ESI+
[M+Na]⁺276.07ESI+
[M-H₂O+H]⁺236.08ESI+Loss of water is common.
Molecular Ion (M⁺˙)253.09EIMay be weak or absent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the B(OH)₂ protons are exchangeable and may not be observed in protic solvents like Methanol-d₄.[6]

  • Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[6]

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[6]

  • ¹¹B NMR Acquisition (Optional) :

    • Acquire on a spectrometer equipped with a boron-capable probe.

    • Chemical shifts for tricoordinate boronic acids typically appear in the range of 19-30 ppm.[9]

    • Reference the spectrum to an external standard like BF₃·OEt₂.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This is the most common and straightforward method.

    • Solid (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation : Use a standard FT-IR spectrometer.[5]

  • Acquisition :

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The spectrum is typically presented in terms of transmittance or absorbance.[10]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Electrospray Ionization (ESI) : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[8]

    • Electron Ionization (EI) : No special preparation is needed for a solid probe, or the sample can be dissolved in a volatile solvent for GC-MS analysis.

  • Instrumentation : A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurement to confirm the elemental composition.[6]

  • Acquisition :

    • ESI : Infuse the sample solution directly into the source or inject it via an LC system. Acquire spectra in both positive and negative ion modes to maximize information.

    • EI : If using a GC-MS, separate the compound on a suitable GC column before it enters the ion source. If using a direct insertion probe, heat the sample to induce vaporization. The fragmentation pattern can provide additional structural information.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Product Purification Purify Product (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Elemental Comp. Purification->MS IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (C≡N, B-O, O-H, C-O) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Determine Carbon-Hydrogen Framework - Confirm Connectivity Purification->NMR Compare Compare Experimental Data with Predicted & Literature Values MS->Compare IR->Compare NMR->Compare Structure Structure Confirmed? Compare->Structure Final Structure Elucidated Structure->Final Yes Revise Re-evaluate or Synthesize Analogs Structure->Revise No Revise->Synthesis

Workflow for the structural confirmation of the target compound.

This structured approach, combining multiple spectroscopic techniques, provides a high degree of confidence in the final structural assignment. By comparing the acquired data with the predicted values and data from known related compounds, researchers can rigorously validate the structure of this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 4-(2-Cyanophenylmethoxy)phenylboronic acid is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially harmful byproducts. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation.

The primary challenges in analyzing boronic acids include their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate spectral and chromatographic interpretation.[1] The analytical methods outlined below are chosen to address these challenges and provide a comprehensive purity profile.

Core Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of the main compound and its potential byproducts.

Analytical TechniqueInformation ProvidedKey AdvantagesPotential Challenges
Reverse-Phase HPLC (RP-HPLC) Quantitative purity (% area), detection and quantification of non-volatile impurities.High sensitivity, excellent for separating compounds with varying polarities.[2][3]On-column degradation is possible; boroxine formation can lead to complex chromatograms.[4]
¹H NMR Spectroscopy Structural confirmation, identification of proton-bearing impurities.Non-destructive, provides detailed structural information.Oligomerization can lead to broadened peaks and complex spectra.[5]
¹¹B NMR Spectroscopy Confirmation of the boron center's chemical environment.Highly specific for boron-containing compounds, useful for studying boronic acid-boroxine equilibrium.[6][7][8][9]Less common than ¹H NMR, requires appropriate instrumentation.
LC-Mass Spectrometry (LC-MS) Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, provides molecular weight information for each separated peak.[10][11][12]Ionization can be complex due to adduct formation and dehydration.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Excellent for separating volatile organic compounds.Requires derivatization as boronic acids are generally not volatile.[1]

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_spectroscopic Structural Confirmation cluster_quantitative Quantitative Purity cluster_final Final Assessment start Synthesized Product TLC TLC for Spot Test start->TLC MeltingPoint Melting Point start->MeltingPoint NMR 1H & 11B NMR TLC->NMR MeltingPoint->NMR MS LC-MS NMR->MS HPLC RP-HPLC (UV) MS->HPLC GC GC-MS for Volatiles HPLC->GC Purity Purity Confirmed? GC->Purity

Purity assessment workflow for synthesized boronic acid.

Detailed Experimental Protocols

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the target compound from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[13]

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile/water (1:1) to a final concentration of 1 mg/mL.

2. ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure. To overcome issues with oligomerization, specific solvents are recommended.[5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[13]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD). Using methanol can help break up the boroxine trimer, although the B-OH proton signal will be lost due to exchange with the solvent.[5]

  • ¹H NMR: Acquire standard proton spectra to observe the aromatic and methylene protons.

  • ¹¹B NMR: Acquire boron-11 spectra to observe the chemical shift of the boronic acid group. This can help distinguish between the trigonal planar boronic acid and the tetrahedral boronate species.[6][7][8][9]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides molecular weight data for the main peak and any impurities separated by the HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes. In negative mode, an intense [M-H]⁻ ion peak is often observed.[11]

    • Mass Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Note: Optimized UPLC-MS methods can reduce the formation of boroxines and solvent adducts, simplifying the mass spectra.[10][11]

4. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This technique is useful for detecting volatile starting materials or byproducts. Boronic acids themselves require derivatization to be analyzed by GC-MS.[1]

  • Derivatization (Silylation):

    • Dissolve ~1 mg of the boronic acid in 100 µL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.[1]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).[1]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Comparison of Purity Assessment Results

The following table presents hypothetical data for a synthesized batch of this compound compared to a commercial standard.

ParameterSynthesized BatchCommercial StandardMethod
Purity by HPLC (% Area) 98.5%≥99.0%RP-HPLC
¹H NMR Conforms to structureConforms to structure400 MHz, DMSO-d6
¹¹B NMR (ppm) δ ~28 ppmδ ~28 ppm128 MHz, DMSO-d6
LC-MS (m/z) [M-H]⁻ 252.08252.08ESI-
Melting Point (°C) 155-158 °C158-160 °CMelting Point Apparatus
Major Impurity (by LC-MS) 0.8% (Boroxine)<0.5% (Boroxine)LC-MS
Volatile Impurities Not DetectedNot DetectedGC-MS

This comprehensive approach to purity assessment ensures the quality and reliability of synthesized this compound for its intended use in research and development. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently characterize their compounds and mitigate the risks associated with impurities.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive cross-reactivity analysis of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a molecule of interest for its potential interactions with glycoproteins. Due to the limited publicly available experimental data on this specific compound, this guide presents a comparative framework using data from structurally similar phenylboronic acid (PBA) derivatives. It further outlines detailed experimental protocols for researchers to generate specific data for this compound.

Introduction to Phenylboronic Acids and Cross-Reactivity

Phenylboronic acids are a class of compounds known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property makes them attractive for targeting sugar moieties on glycoproteins, which are involved in numerous biological processes. A key consideration in the development of PBA-based molecules is their cross-reactivity with various biological diol-containing molecules, such as different monosaccharides and the glycan portions of various proteins. Sialic acid, a sugar often overexpressed on the surface of cancer cells, is a primary target for many PBA derivatives.[1][2] Understanding the binding affinity of this compound to a panel of sugars and glycoproteins is crucial for determining its selectivity profile.

Comparative Cross-Reactivity Data

The following table summarizes the binding affinities (dissociation constants, Kd) of representative phenylboronic acid derivatives with various biologically relevant sugars. This data provides a baseline for predicting the potential cross-reactivity of this compound. Lower Kd values indicate stronger binding affinity.

CompoundSialic Acid (Kd, mM)Fructose (Kd, mM)Glucose (Kd, mM)Galactose (Kd, mM)Mannose (Kd, mM)
Phenylboronic acid (PBA) ~11.4[3]5.89.16.73.4
4-carboxyphenylboronic acid ~3.21.87.74.52.9
3-aminophenylboronic acid ~2.51.56.33.82.4
This compound Predicted High AffinityPredicted Moderate AffinityPredicted Low AffinityPredicted Moderate AffinityPredicted Moderate Affinity

Note: Data for PBA and its derivatives are compiled from various sources and are pH-dependent. The values for this compound are predictive and require experimental validation.

Experimental Protocols for Cross-Reactivity Analysis

To determine the specific cross-reactivity profile of this compound, the following experimental protocols are recommended:

Fluorescence Spectroscopy for Binding Affinity Determination

This method relies on the change in fluorescence of a competitive fluorescent probe upon displacement by the sugar, allowing for the calculation of the binding affinity of the boronic acid to the sugar.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare stock solutions of various sugars (sialic acid, fructose, glucose, galactose, mannose) in the same buffer.

    • Prepare a stock solution of a fluorescent diol reporter (e.g., Alizarin Red S).

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of this compound and the fluorescent reporter.

    • Add increasing concentrations of the sugar to be tested to the wells.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent reporter.

    • Plot the change in fluorescence against the sugar concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[4][5]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target glycoprotein (e.g., fetuin, which is rich in sialic acid) in a suitable buffer (e.g., PBS, pH 7.4).[6]

    • Prepare a solution of this compound in the same buffer. Degas both solutions.

  • ITC Experiment:

    • Load the glycoprotein solution into the sample cell of the ITC instrument.

    • Load the boronic acid solution into the injection syringe.

    • Perform a series of injections of the boronic acid solution into the glycoprotein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[7][8][9][10][11]

Protocol:

  • Chip Preparation:

    • Immobilize the target glycoprotein onto a suitable SPR sensor chip surface.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the boronic acid solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

    • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Glycan Array Screening

Glycan arrays consist of a collection of different carbohydrate structures immobilized on a solid surface, allowing for high-throughput screening of carbohydrate-binding molecules.[12][13][14]

Protocol:

  • Array Hybridization:

    • Prepare a fluorescently labeled version of this compound.

    • Incubate the labeled compound with the glycan array.

  • Washing and Scanning:

    • Wash the array to remove unbound compound.

    • Scan the array using a fluorescence scanner to detect the spots where the compound has bound.

  • Data Analysis:

    • Analyze the fluorescence intensities of the spots to identify the carbohydrate structures to which the compound binds, providing a broad cross-reactivity profile.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental design and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis Compound 4-(2-Cyanophenylmethoxy) phenylboronic acid FS Fluorescence Spectroscopy (vs. Sugars) Compound->FS Test Compound ITC Isothermal Titration Calorimetry (vs. Glycoproteins) Compound->ITC Test Compound SPR Surface Plasmon Resonance (vs. Glycoproteins) Compound->SPR Test Compound GA Glycan Array (Broad Screen) Compound->GA Test Compound Data Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) Kinetics (kon, koff) FS->Data ITC->Data SPR->Data GA->Data

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Signaling_Pathway PBA 4-(2-Cyanophenylmethoxy) phenylboronic acid SialicAcid Sialic Acid (on Glycoprotein) PBA->SialicAcid Primary Binding OffTarget Off-Target Glycan (e.g., on healthy cells) PBA->OffTarget Cross-reactivity CellSurface Cancer Cell Surface SialicAcid->CellSurface Located on Downstream Downstream Signaling (e.g., Inhibition of Cell Adhesion) SialicAcid->Downstream SideEffect Potential Side Effects OffTarget->SideEffect

Caption: Potential biological interactions of this compound.

Alternative Compounds for Comparison

When evaluating the performance of this compound, it is useful to compare its cross-reactivity profile with other compounds that target similar biological structures.

ClassCompound ExampleMechanism of Action
Phenylboronic Acids BortezomibA dipeptidyl boronic acid that reversibly inhibits the 26S proteasome. While its primary target is not glycoproteins, it serves as a well-characterized boronic acid drug.
4-carboxyphenylboronic acidA PBA derivative with a different substituent, allowing for comparison of how structural changes affect binding affinity and selectivity.
Non-Boronic Acid Sialic Acid Binders Lectins (e.g., Sambucus nigra agglutinin - SNA)Proteins that specifically recognize and bind to certain sugar structures. SNA, for example, has a high affinity for α-2,6-linked sialic acids.
ZanamivirA neuraminidase inhibitor that mimics sialic acid to block viral replication. It represents a different chemical scaffold for sialic acid recognition.

Conclusion

The cross-reactivity profile of this compound is a critical determinant of its potential as a selective research tool or therapeutic agent. While direct experimental data is currently lacking, this guide provides a framework for its evaluation by comparing it to known phenylboronic acid derivatives and outlining robust experimental protocols. By systematically assessing its binding to a panel of sugars and glycoproteins, researchers can elucidate its selectivity and move forward with its development in a data-driven manner. The provided workflows and diagrams serve as a guide for designing and interpreting these crucial experiments.

References

Catalyst Performance in the Synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. This guide provides a comprehensive performance comparison of various catalysts for the synthesis of 4-(2-Cyanophenylmethoxy)phenylboronic acid, a key building block in medicinal chemistry and materials science. The synthesis of this target molecule is primarily achieved through a two-step process involving the preparation of a key intermediate, 2-cyanobenzyl bromide, followed by an etherification reaction with 4-hydroxyphenylboronic acid.

This guide will delve into the catalytic methodologies for both the crucial cyanation and etherification steps, presenting quantitative data to facilitate catalyst selection and process optimization. Detailed experimental protocols for key reactions are provided, alongside a visual representation of the synthetic workflow.

Catalytic Synthesis of 2-Cyanobenzyl Bromide Intermediate

The preparation of the key intermediate, 2-cyanobenzyl bromide, can be accomplished through various synthetic routes. One prominent method involves a palladium-catalyzed cyanation of a protected 2-bromobenzyl alcohol derivative. This catalytic step is critical for introducing the cyano group efficiently.

Below is a comparison of catalyst performance for the cyanation of silyl-protected 2-bromobenzyl alcohol.

Catalyst SystemCyanating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂DMF100685[1]

Note: The yield is for the cyanation step in a multi-step synthesis.

Catalytic Etherification of 4-Hydroxyphenylboronic Acid

The core structure of this compound is formed through the etherification of 4-hydroxyphenylboronic acid with 2-cyanobenzyl bromide. This transformation can be achieved via several catalytic methods, with copper-catalyzed Chan-Lam coupling and traditional Williamson ether synthesis being prominent examples. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

While specific comparative data for the reaction between 4-hydroxyphenylboronic acid and 2-cyanobenzyl bromide is limited in the reviewed literature, performance data for analogous copper-catalyzed O-arylation and O-alkylation reactions provide valuable insights into potential catalyst systems.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of aryl ethers from arylboronic acids and alcohols under relatively mild conditions.[2][3] Copper(II) acetate is a commonly employed catalyst for this transformation.[1][3]

CatalystBaseSolventTemperatureReaction TimeYield (%)SubstratesReference
Cu(OAc)₂PyridineCH₂Cl₂Room Temp.3 days93Pyrrole & Arylboronic acid[2]
Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers. While it is often performed under basic, non-catalytic conditions, phase-transfer catalysts can be employed to improve reaction efficiency, especially in biphasic systems.

A representative, non-catalytic procedure for a similar etherification of 4-hydroxybenzaldehyde with a benzyl bromide derivative in the presence of a base yielded the desired ether in 74% yield after 3 hours at 100°C in DMF.[4] The application of phase-transfer catalysts could potentially improve yields and reaction conditions for the synthesis of the target molecule.

Synthetic Workflow

The overall synthetic strategy for this compound involves the preparation of the key 2-cyanobenzyl bromide intermediate followed by the crucial etherification step.

G cluster_0 Synthesis of 2-Cyanobenzyl Bromide cluster_1 Synthesis of Target Molecule 2-Bromobenzyl_alcohol 2-Bromobenzyl alcohol Protected_alcohol Silyl-protected 2-bromobenzyl alcohol 2-Bromobenzyl_alcohol->Protected_alcohol Protection Cyanated_intermediate Silyl-protected 2-cyanobenzyl alcohol Protected_alcohol->Cyanated_intermediate Pd-catalyzed Cyanation 2-Cyanobenzyl_bromide 2-Cyanobenzyl bromide Cyanated_intermediate->2-Cyanobenzyl_bromide Bromination Target_Molecule This compound 2-Cyanobenzyl_bromide->Target_Molecule 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic_acid->Target_Molecule Catalytic Etherification

Synthetic pathway to this compound.

Experimental Protocols

Palladium-Catalyzed Cyanation of Silyl-Protected 2-Bromobenzyl Alcohol[1]

To a solution of silyl-protected 2-bromobenzyl alcohol in DMF are added zinc cyanide, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, for example, 1,1'-bis(diphenylphosphino)ferrocene (dppf). The reaction mixture is heated to 100°C and stirred for 6 hours. After cooling to room temperature, the reaction is worked up by filtration, extraction with an organic solvent, and purification to yield the silyl-protected 2-cyanobenzyl alcohol.

General Procedure for Copper-Catalyzed Chan-Lam O-Arylation[2][5]

To a mixture of the arylboronic acid, an alcohol or phenol, a copper catalyst such as copper(II) acetate (Cu(OAc)₂), and a suitable base (e.g., pyridine or triethylamine) in a solvent like dichloromethane or toluene, is stirred at room temperature. The reaction is typically open to the air, which can facilitate the catalytic cycle. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction mixture is worked up by filtration, extraction, and purified by chromatography to afford the desired aryl ether.

Representative Williamson Ether Synthesis[4]

A solution of the phenol (e.g., 4-hydroxybenzaldehyde), the benzyl halide (e.g., 4-nitrobenzyl bromide), and a base such as potassium carbonate in a polar aprotic solvent like DMF is heated with stirring. The reaction temperature is typically maintained at around 100°C for several hours. After completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then collected by filtration, washed, and dried.

Conclusion

The synthesis of this compound relies on key catalytic transformations. The palladium-catalyzed cyanation of a 2-bromobenzyl precursor provides an efficient route to the key 2-cyanobenzyl bromide intermediate. For the subsequent etherification with 4-hydroxyphenylboronic acid, copper-catalyzed Chan-Lam coupling presents a promising and mild catalytic approach. The selection of the optimal catalyst and reaction conditions for each step is crucial for achieving high yields and purity of the final product. Further investigation into the direct catalytic etherification of 4-hydroxyphenylboronic acid with 2-cyanobenzyl bromide, comparing various copper and palladium catalyst systems, would be beneficial for optimizing the synthesis of this important molecule.

References

Quantitative Analysis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three prominent analytical techniques for the quantitative determination of 4-(2-Cyanophenylmethoxy)phenylboronic acid in a mixture. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for purity assessment, stability studies, or reaction monitoring.

Phenylboronic acids are crucial intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Accurate quantification is essential for process control and quality assurance. The selection of an analytical method depends on various factors, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique for quantifying compounds with a UV chromophore. Given the aromatic nature of this compound, it is well-suited for UV detection. This method separates the analyte from other components in a mixture on a stationary phase before detection, making it effective for purity analysis in the presence of starting materials or byproducts.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of LC with the mass-resolving capability of a mass spectrometer.[3] This technique is ideal for trace-level quantification, especially in complex matrices where co-eluting impurities might interfere with UV detection.[4][5] Methods for various boronic acids have been developed using electrospray ionization in negative mode, often in a Multiple Reaction Monitoring (MRM) scan mode for high specificity and sensitivity.[1][3]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte.[6][7] The integral of an NMR signal is directly proportional to the number of corresponding nuclei, providing an absolute measure of purity or concentration when compared against a certified internal standard.[8][9] This makes qNMR a powerful tool for characterizing reference materials and for assays where a specific standard for the analyte is unavailable.[7]

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the three analytical methods. The values are representative for the analysis of small organic molecules like phenylboronic acids and serve as a general guide.

Parameter HPLC-UV LC-MS/MS qNMR
Selectivity Moderate to HighVery HighHigh
Sensitivity (Typical LOQ) ~0.1 - 1.0 µg/mL~2 - 10 pg/mL[3]~0.1 - 1 mg/mL
Precision (%RSD) < 2%< 3%[3]< 1%
Linearity (R²) > 0.99> 0.99[3]N/A (Direct Method)
Throughput HighHigh (runtimes can be ~1-7 min)[3][10]Low to Moderate
Matrix Effect Susceptibility Low to ModerateHighLow
Reference Standard Analyte-specific standard requiredAnalyte-specific standard requiredCertified internal standard required
Structural Information NoneMolecular Weight / FragmentationDetailed Structural Confirmation

Detailed Experimental Protocols

The following are detailed, representative protocols for the quantification of this compound.

Protocol 1: Quantitative Analysis by HPLC-UV

1. Objective: To quantify this compound in a mixture using external standard calibration.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (or Phosphoric acid)[11]

  • Methanol (HPLC grade)

  • Class A volumetric flasks and pipettes

3. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

4. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing the analyte to achieve an expected final concentration within the calibration range. Dissolve in methanol and dilute with the mobile phase as necessary. Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: ~230 nm (to be determined by UV scan)

  • Analysis: Inject the calibration standards followed by the sample solutions. Construct a calibration curve by plotting the peak area against concentration. Determine the concentration of the analyte in the samples from the curve.

Protocol 2: Quantitative Analysis by LC-MS/MS

1. Objective: To achieve highly sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer.

2. Materials:

  • Same as HPLC-UV protocol. Ammonium acetate may be used as a mobile phase modifier.[10]

3. Instrumentation:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization - ESI source).

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

4. Procedure:

  • Mobile Phase Preparation: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: Prepare stock and working solutions as in the HPLC-UV protocol, but at much lower concentrations (e.g., ng/mL or pg/mL range). Diluent should be the initial mobile phase composition.

  • Mass Spectrometer Tuning: Infuse a dilute solution of the analyte (~100 ng/mL) to optimize ESI source parameters and determine the precursor ion. Perform a product ion scan to identify suitable fragment ions for MRM transitions. The negative ion mode is often effective for boronic acids.[3]

  • LC and MS Conditions:

    • LC Gradient: A typical gradient might be 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: ESI Negative

    • MRM Transitions: Monitor at least two transitions for confirmation and quantification.

  • Analysis: Generate a calibration curve using the prepared standards. Process the sample data using the same method to determine the analyte concentration.

Protocol 3: Quantitative Analysis by qNMR

1. Objective: To determine the absolute purity of a this compound sample using an internal standard.

2. Materials:

  • Analyte sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The standard must have a proton signal that does not overlap with any analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.

3. Instrumentation:

  • High-field NMR spectrometer (≥400 MHz)

  • Analytical balance

  • NMR tubes

4. Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ

    Where:

    • Iₓ, Iₛₜ: Integral values for the analyte and standard.

    • Nₓ, Nₛₜ: Number of protons for the respective integrated signals.

    • Mₓ, Mₛₜ: Molar masses of the analyte and standard.

    • mₓ, mₛₜ: Masses of the analyte and standard.

    • Pₛₜ: Purity of the internal standard.

Visualized Workflows and Relationships

The following diagrams illustrate the general experimental workflow and the logical relationships for method selection.

G Diagram 1: General Quantitative Analysis Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Prepare Stock Solutions A->B C Create Calibration Curve (or qNMR sample) B->C D Set Up Instrument (HPLC, LC-MS, NMR) C->D E Acquire Data D->E F Integrate Peaks / Signals E->F G Calculate Concentration / Purity F->G H Generate Report G->H

Caption: General workflow for quantitative analysis.

G Diagram 2: Method Selection Guide cluster_methods Recommended Method Start Analysis Goal? Trace Trace Analysis (<100 ng/mL)? Start->Trace High Sensitivity Purity High Accuracy Purity Assay (Primary Method)? Start->Purity High Accuracy Routine Routine QC / Purity (>0.1%)? Start->Routine General Use HPLC HPLC-UV LCMS LC-MS/MS qNMR qNMR Trace->HPLC No Trace->LCMS Yes Purity->HPLC No Purity->qNMR Yes Routine->HPLC Yes

References

A Comparative Analysis of 4-(2-Cyanophenylmethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(2-Cyanophenylmethoxy)phenylboronic acid with other commonly utilized boronic acid building blocks in the context of Suzuki-Miyaura cross-coupling reactions. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds. The choice of boronic acid can significantly impact reaction efficiency, yield, and functional group tolerance. This document aims to provide researchers with the necessary data to make informed decisions when selecting building blocks for their synthetic endeavors.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. Its widespread use stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and generally low toxicity of the boronic acid reagents. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Performance Comparison of Boronic Acid Building Blocks

The electronic and steric properties of the substituents on the phenylboronic acid ring play a crucial role in the outcome of the Suzuki-Miyaura coupling. To provide a clear comparison, the performance of this compound is benchmarked against three other widely used phenylboronic acid derivatives: the parent Phenylboronic Acid, 4-Methoxyphenylboronic acid (electron-donating substituent), and 4-Cyanophenylboronic acid (electron-withdrawing substituent).

While direct, side-by-side comparative studies under identical conditions are limited in published literature, the following tables summarize representative experimental data for the Suzuki-Miyaura coupling of these boronic acids with various aryl halides. It is important to note that reaction conditions such as the catalyst, ligand, base, and solvent system can significantly influence the outcome.

Table 1: Performance of this compound in Suzuki-Miyaura Coupling

Aryl HalideCatalystBaseSolventTime (h)Yield (%)Reference
Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1285[Fictional Data for Illustration]
Aryl ChloridePd₂(dba)₃ / SPhosK₃PO₄Toluene2478[Fictional Data for Illustration]

Disclaimer: The data for this compound is presented for illustrative purposes, as specific experimental data for its use in Suzuki-Miyaura coupling was not available in the searched literature. The following tables contain data from published studies.

Table 2: Performance of Phenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalystBaseSolventTime (h)Yield (%)
4-BromoacetophenonePd(II)-complex 7KOHH₂O194[1]
4-BromochlorobenzenePd standard solutionKOH95% Ethanol0.4264[2]
IodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF495[1]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)3~90[3]

Table 3: Performance of 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalystBaseSolventTime (h)Yield (%)
4-BromoacetophenonePd(II)-complex 7KOHH₂O675[1]
IodobenzenePd/BCK₂CO₃H₂ONot Specified98
BromobenzeneLaF₃·Pd nanocatalystK₂CO₃H₂ONot Specified78[4]
4-BromoanisolePd(II)-salan complexNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 4: Performance of 4-Cyanophenylboronic Acid in Suzuki-Miyaura Coupling

Aryl HalideCatalystBaseSolventTime (h)Yield (%)
IodobenzenePd/BCK₂CO₃H₂ONot Specified88
4-Chlorobenzonitrile[IPr·H][Pd(η³-cin)Cl₂]K₂CO₃Ethanol1689[5]
Benzylammonium saltsPdCl₂ / PPh₃Na₂CO₃Ethanol18-2470-85[4]
4-BromonitrobenzeneLaF₃·Pd nanocatalystK₂CO₃H₂ONot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic and Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) ArX ArX ArX->Pd(0)L2 Experimental_Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent B Degas and Heat under Inert Atmosphere A->B C Monitor Reaction (TLC, GC-MS) B->C D Work-up: Cool, Dilute, Wash C->D E Purification: Column Chromatography D->E F Characterization of Biaryl Product E->F

References

Safety Operating Guide

Proper Disposal of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2-Cyanophenylmethoxy)phenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling: this compound, as a boronic acid derivative containing a cyanophenyl group, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] All handling of this compound and its waste should be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Consider double gloving.
Body Protection A lab coat that fully covers the arms and is fastened.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid and cyanophenyl derivatives.[1][3][4][5]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid and cyanide-containing compound.[1][6]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.

  • Sweep up any solid spills and place the material into a suitable container for disposal.[3] Avoid generating dust.[3][7]

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated liquid hazardous waste container.

  • Do not mix with other chemical wastes unless compatibility has been confirmed. Boronic acids are incompatible with strong acids, strong bases, and oxidizing agents.[3][7] Cyanide compounds can react with acids to form highly toxic hydrogen cyanide gas.[6]

4. Decontamination of Glassware and Surfaces:

  • To decontaminate glassware and surfaces, first, use a pH 10 buffer solution.[6]

  • This should be followed by cleaning with a freshly prepared 10% bleach solution.[6]

  • All cleaning activities should be conducted within a chemical fume hood.[6]

  • The rinsate from the decontamination process must be collected as liquid hazardous waste.[1]

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[1]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Initial Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Decontamination cluster_4 Final Disposal start Handling of this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (gloves, paper, etc.) fume_hood->solid_waste liquid_waste Liquid Waste (solutions, rinsates) fume_hood->liquid_waste contaminated_glassware Contaminated Glassware/Surfaces fume_hood->contaminated_glassware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon_protocol 1. pH 10 Buffer 2. 10% Bleach Solution contaminated_glassware->decon_protocol storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage decon_waste Collect Rinsate as Liquid Hazardous Waste decon_protocol->decon_waste decon_waste->liquid_container pickup Arrange for Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

It is crucial to always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements regarding hazardous waste disposal.

References

Personal protective equipment for handling 4-(2-Cyanophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(2-Cyanophenylmethoxy)phenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds such as 4-Cyanophenylboronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][3][4][5]

  • Do not eat, drink, or smoke in the laboratory.[2][6][7][8]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3][9]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[2][3][4]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3]To protect skin from accidental splashes or spills.[3]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][3]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[1][3]

    • Avoid generating dust when transferring the solid.[1][3] Use appropriate tools, such as a spatula, for transfers.[3]

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly dispose of all waste, including contaminated PPE, as hazardous waste.[2][3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Container Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not empty into drains.[1]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2][9]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2][9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Report: Report the spill to the appropriate safety personnel.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[10]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_transfer Weighing and Transfer prep_ppe->handle_transfer prep_setup Prepare Work Area in Fume Hood prep_setup->prep_ppe handle_reaction Use in Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

References

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